AC-Ile-ome
Description
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Properties
IUPAC Name |
methyl (2S,3S)-2-acetamido-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t6-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWQTHLAKUOOA-XPUUQOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743252 | |
| Record name | Methyl N-Acetyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2256-76-0 | |
| Record name | Methyl N-Acetyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Acetyl-L-Isoleucine Methyl Ester: A Technical Overview of its Role in Pharmaceutical and Biochemical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-acetyl-L-isoleucine methyl ester is a synthetic derivative of the essential amino acid L-isoleucine. While not known to possess intrinsic biological activity, this compound is a critical tool in the fields of pharmaceutical development and biochemical research. Its primary utility lies in its application as a specialized building block in peptide synthesis, where it offers advantages in modifying the properties of peptides and proteins. This technical guide provides an in-depth overview of the characteristics and applications of N-acetyl-L-isoleucine methyl ester, with a focus on its role in the synthesis of novel therapeutic agents and its use in experimental research.
Introduction
The modification of amino acids is a fundamental strategy in modern drug discovery and biochemical studies. N-acetyl-L-isoleucine methyl ester is a modified form of L-isoleucine, featuring an acetyl group attached to the alpha-amino group and a methyl ester at the carboxyl terminus. These modifications alter the chemical properties of the isoleucine side chain, rendering the molecule a valuable intermediate for chemical synthesis. This guide will explore the applications of N-acetyl-L-isoleucine methyl ester, focusing on its utility in peptide synthesis and as a tool in biochemical research.
Physicochemical Properties
The chemical modifications of N-acetyl-L-isoleucine methyl ester impart specific physicochemical properties that are advantageous for its applications. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Synonyms | Ac-L-Ile-OMe | [1] |
| CAS Number | 2256-76-0 | [1] |
| Molecular Formula | C9H17NO3 | [1] |
| Molecular Weight | 187.2 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 54 - 56 °C | [1] |
| Purity | ≥ 99% (TLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Core Applications in Research and Development
The primary utility of N-acetyl-L-isoleucine methyl ester is not in its direct biological function but rather as a versatile tool for researchers.
Peptide Synthesis and Drug Development
N-acetyl-L-isoleucine methyl ester serves as a valuable building block in the synthesis of peptides.[1][2] The N-acetylation and C-terminal methylation provide protecting groups that can be selectively removed during solid-phase or solution-phase peptide synthesis. The incorporation of this modified amino acid can lead to peptides with enhanced properties:
-
Increased Stability: The N-acetyl group can protect the N-terminus of a peptide from degradation by aminopeptidases, thereby increasing its in vivo half-life.
-
Enhanced Solubility: The modification of the terminal groups can improve the solubility of the resulting peptide in various solvents, which is beneficial for both synthesis and formulation.[1][2]
-
Modulation of Biological Activity: The introduction of N-acetyl-L-isoleucine can alter the conformation of a peptide, potentially leading to a more favorable interaction with its biological target.
The general workflow for incorporating N-acetyl-L-isoleucine methyl ester into a peptide is illustrated in the following diagram.
Biochemical Research
In the context of biochemical research, N-acetyl-L-isoleucine methyl ester is used in studies of protein synthesis and enzyme activity.[1][2] For instance, it can be used as a substrate or inhibitor in enzyme assays to probe the specificity of proteases or other enzymes that act on peptides.
Experimental Protocols
While specific experimental protocols are highly dependent on the application, a general procedure for the use of a related compound in peptide synthesis is outlined below. This protocol is adapted from methods used for similar N-methylated amino acid derivatives.
Protocol 1: General Coupling Procedure in Solid-Phase Peptide Synthesis
This protocol describes the manual coupling of a protected amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
N-acetyl-L-isoleucine methyl ester (or other protected amino acid)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin extensively with DMF to remove residual piperidine.
-
Coupling: a. Pre-activate the N-acetyl-L-isoleucine methyl ester (or other protected amino acid) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA). b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Conclusion
N-acetyl-L-isoleucine methyl ester is a specialized chemical compound with significant applications in pharmaceutical and biochemical research. Although it does not have a characterized intrinsic biological function, its utility as a building block in peptide synthesis allows for the creation of novel peptides with enhanced stability, solubility, and potentially modulated biological activity. Its role as a tool in the laboratory underscores the importance of modified amino acids in advancing drug discovery and our understanding of biological processes. Further research into the incorporation of such modified amino acids will likely continue to yield new therapeutic candidates and research tools.
References
The Enigmatic Molecule: A Technical Guide to the Discovery and Potential Sources of AC-Ile-ome
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the current state of knowledge surrounding the molecule AC-Ile-ome (N-Acetyl-L-isoleucine methyl ester). Initial investigations reveal a significant paucity of scientific literature detailing its discovery, natural origins, and biological functions. Consequently, this document serves as a comprehensive framework for the prospective investigation of this compound. By drawing parallels with the well-established class of N-acetylated amino acids (NAAAs), this guide outlines potential avenues for discovery, hypothesizes its natural sources and biological significance, and provides detailed experimental protocols and conceptual workflows to stimulate and direct future research in this nascent area.
Introduction: The Current Scientific Landscape of this compound
This compound, chemically known as N-Acetyl-L-isoleucine methyl ester, is a derivative of the essential branched-chain amino acid L-isoleucine. Its basic chemical properties are documented in chemical databases, identifying it as a building block for protein degradation.[1] However, a thorough review of scientific literature reveals a notable absence of studies pertaining to its specific discovery, its presence in natural systems, or any elucidated biological activity. The Human Metabolome Database contains information on the related compound N-Acetylisoleucine, which has been detected in feces, suggesting that N-acetylation of isoleucine occurs in biological systems.[2] The esterification to a methyl group in this compound suggests a potential for altered bioavailability or cellular uptake, a strategy sometimes employed in pharmaceutical chemistry.[3][4]
This guide, therefore, pivots from a review of existing data on this compound to a forward-looking prospectus for its investigation. We will explore the broader context of N-acetylated amino acids to build a robust hypothesis for the potential discovery and characterization of this compound.
N-Acetylated Amino Acids: A Precedent for Discovery
The discovery of N-acetylated amino acids dates back several decades, with N-acetylaspartate being one of the most abundant and well-studied in the vertebrate brain. Their significance ranges from metabolic intermediates to signaling molecules. The process of N-terminal acetylation of proteins is a widespread co-translational and post-translational modification in eukaryotes, affecting a vast number of proteins.[2] The enzymatic machinery responsible for this process, N-acetyltransferases (NATs), and the enzymes that hydrolyze N-acetylated peptides, acylpeptide hydrolases, are well-characterized.[2]
The free N-acetylated amino acids, such as N-acetylisoleucine, can be generated from the breakdown of these acetylated proteins or through the direct N-acetylation of free amino acids.[2] This established biochemical framework provides a solid foundation for hypothesizing the existence and biological relevance of this compound.
Potential Natural Sources and Biosynthesis of this compound
While no natural sources of this compound have been identified, we can infer potential origins based on the known biochemistry of related molecules.
Hypothesized Natural Sources:
-
Microbial Metabolites: Gut microbiota are a rich source of diverse metabolites. It is plausible that specific bacterial strains could synthesize this compound as part of their metabolism.
-
Plant-based Origins: Plants are known to produce a vast array of secondary metabolites, including modified amino acids.
-
Endogenous Production: While less common for methyl-esterified forms, endogenous production in specific tissues or cell types as a signaling molecule cannot be ruled out.
Potential Biosynthetic Pathway:
The biosynthesis of this compound likely involves two key enzymatic steps:
-
N-acetylation: The acetylation of L-isoleucine to form N-Acetyl-L-isoleucine. This reaction would be catalyzed by an N-acetyltransferase (NAT) enzyme, utilizing acetyl-CoA as the acetyl donor.
-
Methyl-esterification: The subsequent esterification of the carboxyl group of N-Acetyl-L-isoleucine with a methyl group. This step would likely be carried out by a methyltransferase enzyme, using S-adenosyl methionine (SAM) as the methyl donor.
Quantitative Data on Related N-Acetylated Amino Acids
To provide a quantitative context for the potential study of this compound, the following table summarizes key data for related N-acetylated amino acids.
| Compound | Typical Concentration | Tissue/Fluid | Enzyme | Vmax | Km |
| N-Acetylaspartate | 5-10 mM | Brain | N-acetyltransferase 8-like (NAT8L) | Data not readily available | Data not readily available |
| N-Acetylglutamate | 0.1-1.0 mM | Liver Mitochondria | N-acetylglutamate synthase (NAGS) | ~15 µmol/h/mg protein | 2.7 mM (for glutamate) |
| N-Acetylcysteine | Variable (pharmacokinetic) | Plasma | N-acetyltransferase | Data not readily available | Data not readily available |
This table presents approximate values from various sources for illustrative purposes. Actual values can vary significantly based on species, developmental stage, and physiological conditions.
Hypothesized Biological Roles and Signaling Pathways
Given the structural similarity of isoleucine to other branched-chain amino acids like leucine, which is a key regulator of the mTOR signaling pathway, it is tempting to speculate a role for this compound in cellular metabolism and growth.[5][6] The mTOR pathway is a central regulator of protein synthesis, cell growth, and proliferation.
Potential Signaling Roles:
-
mTOR Pathway Modulation: this compound could potentially act as a direct or indirect modulator of the mTORC1 complex. Its increased lipophilicity due to the methyl ester group might facilitate its entry into cells and interaction with intracellular signaling components.
-
Neurotransmission: Given the high concentration of other N-acetylated amino acids in the brain, a role for this compound as a neuromodulator or neurotransmitter precursor is a possibility.
-
Epigenetic Regulation: As a source of acetyl and methyl groups, it could potentially influence histone modifications and other epigenetic mechanisms.
Experimental Protocols for the Investigation of this compound
The following are detailed methodologies for the key experiments required to discover and characterize this compound.
6.1. Protocol for Screening of Natural Sources
-
Sample Preparation:
-
Obtain samples from potential sources (e.g., microbial cultures, plant extracts, tissue homogenates).
-
Perform a liquid-liquid extraction with a solvent suitable for small polar molecules, such as ethyl acetate or a mixture of chloroform and methanol.
-
Evaporate the solvent and reconstitute the extract in a suitable buffer for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Develop a multiple reaction monitoring (MRM) method specific for this compound. The precursor ion would be the [M+H]+ of this compound (m/z 188.13), and product ions would be generated from its fragmentation (e.g., loss of the methyl ester group).
-
Run a synthetic standard of this compound to determine its retention time and fragmentation pattern.
-
Analyze the prepared extracts using the developed LC-MS/MS method to identify and quantify this compound.
-
6.2. Protocol for In Vitro Enzyme Assays
-
Enzyme Source:
-
Obtain a crude enzyme extract from a source identified in the screening or use a commercially available N-acetyltransferase or methyltransferase.
-
-
Assay Mixture:
-
Prepare a reaction buffer containing the enzyme, the appropriate substrates (L-isoleucine and acetyl-CoA for N-acetylation; N-Acetyl-L-isoleucine and SAM for methyl-esterification), and any necessary cofactors.
-
-
Reaction and Quenching:
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
-
Product Quantification:
-
Analyze the reaction mixture using the LC-MS/MS method described above to quantify the amount of this compound produced.
-
Determine enzyme kinetics (Km and Vmax) by varying the substrate concentrations.
-
6.3. Protocol for Cellular Signaling Studies (mTOR Pathway)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T, HeLa, or a neuronal cell line).
-
Serum-starve the cells to downregulate the mTOR pathway.
-
Treat the cells with different concentrations of this compound for various time points.
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key mTOR pathway proteins and their phosphorylated forms (e.g., phospho-p70S6K, phospho-4E-BP1, total p70S6K, total 4E-BP1, and a loading control like beta-actin).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
-
Visualizations: Workflows and Pathways
Caption: A generalized workflow for the discovery and characterization of this compound.
References
- 1. N-Acetylisoleucine | C8H15NO3 | CID 7036275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N-Acetylisoleucine (HMDB0061684) [hmdb.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the N-terminal Isoleucine Proteome in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the N-terminal Isoleucine (Nt-Ile) proteome and its significant role in the regulation of cellular signaling pathways. The N-terminus of a protein can undergo co- and post-translational modifications, profoundly impacting its function, stability, and subcellular localization. Among these, the identity of the N-terminal amino acid and its acetylation status are critical determinants of a protein's fate. This guide details the enzymatic machinery responsible for N-terminal acetylation, the influence of Nt-Ile on protein stability via the N-degron pathway, and provides detailed experimental protocols for the study of this "AC-Ile-ome."
N-terminal Acetylation and the "this compound"
N-terminal acetylation (Nt-acetylation) is one of the most common protein modifications in eukaryotes, affecting an estimated 80% of the human proteome. This process is catalyzed by a group of enzymes known as N-terminal acetyltransferases (NATs). While the initiator methionine is often cleaved, exposing the second amino acid, the specificity of NATs determines whether this new N-terminal residue is acetylated.
The term "this compound" refers to the subset of the proteome where isoleucine is the N-terminal residue and is subsequently acetylated. This modification can have several functional consequences:
-
Protein Stability: Nt-acetylation can either protect a protein from degradation or mark it for destruction, depending on the specific N-terminal residue and the cellular context.
-
Protein-Protein Interactions: The acetylated N-terminus can serve as a binding motif for other proteins.
-
Subcellular Localization: Nt-acetylation can influence where a protein resides within the cell.
The N-degron Pathway and the Role of N-terminal Isoleucine
The N-degron pathway is a proteolytic system where the N-terminal residue of a protein acts as a degradation signal (degron). In this pathway, specific E3 ubiquitin ligases, known as N-recognins, identify proteins with "destabilizing" N-terminal residues, leading to their polyubiquitination and subsequent degradation by the proteasome.
N-terminal isoleucine is recognized as a destabilizing residue by the Ac/N-degron pathway. In this branch of the pathway, the N-terminal isoleucine is first acetylated by a NAT enzyme. This acetylated Nt-Ile (Ac-Ile) is then recognized by specific N-recognins, initiating the cascade of events leading to protein degradation. This mechanism allows for precise control over the half-life of proteins, which is crucial for the proper functioning of numerous signaling pathways.
Quantitative Analysis of the this compound
The study of the this compound involves quantitative proteomics techniques to identify proteins with N-terminal isoleucine and to determine their acetylation status and degradation rates. Below is a summary of hypothetical quantitative data that could be generated from such experiments.
| Protein | Cellular Process | N-terminal Sequence | Acetylation Stoichiometry (%) | Half-life (Ac-Ile) (min) | Half-life (Ile) (min) | Fold Change in Half-life |
| Regulator A | Apoptosis | Ile-Pro-Val-... | 95 | 30 | >480 | < 0.06 |
| Kinase B | Cell Cycle Progression | Ile-Gly-Ser-... | 80 | 120 | >480 | < 0.25 |
| Adaptor C | Signal Transduction | Ile-Ala-Thr-... | 98 | 45 | >480 | < 0.09 |
| Factor D | DNA Repair | Ile-Val-Glu-... | 75 | 90 | >480 | < 0.19 |
Table 1: Quantitative data on the stability of hypothetical proteins within the this compound. The table illustrates how N-terminal acetylation of isoleucine can dramatically decrease the half-life of a protein by targeting it to the Ac/N-degron pathway.
Experimental Protocols
The investigation of the this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments.
4.1. N-terminomics for the Identification of the this compound
This protocol outlines a method for the enrichment and identification of N-terminal peptides from a complex protein mixture.
Figure 1: Workflow for N-terminomics to identify the this compound.
Protocol Steps:
-
Protein Extraction and Preparation: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Reduce and alkylate the proteins to denature them and prevent disulfide bond formation.
-
Proteolytic Digestion: Digest the protein mixture with a site-specific protease such as trypsin.
-
Enrichment of N-terminal Peptides: Utilize a method to separate the N-terminal peptides from the more abundant internal peptides. One common method is Charge-based Fractional Diagonal Chromatography (ChaFRADIC).
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized bioinformatics software to identify the N-terminal peptides and determine the presence of an acetylated isoleucine at the N-terminus.
4.2. In Vitro N-terminal Acetyltransferase (NAT) Assay
This assay is used to determine if a protein with an N-terminal isoleucine is a substrate for a specific NAT enzyme.
Figure 2: Workflow for an in vitro N-terminal acetyltransferase assay.
Protocol Steps:
-
Synthesize a Peptide: Synthesize a short peptide corresponding to the N-terminus of the protein of interest, starting with isoleucine.
-
Recombinant NAT Enzyme: Purify the recombinant NAT enzyme to be tested.
-
Reaction Setup: Combine the peptide substrate, the NAT enzyme, and the acetyl donor, Acetyl-CoA, in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Detection of Acetylation: Stop the reaction and analyze the products. This can be done by LC-MS to detect the mass shift corresponding to the addition of an acetyl group, or by Western blot using an antibody that specifically recognizes the acetylated N-terminus.
4.3. Cycloheximide (CHX) Chase Assay for Protein Stability
This cell-based assay is used to determine the half-life of a protein.
Figure 3: Workflow for a cycloheximide (CHX) chase assay.
Protocol Steps:
-
Cell Culture and Transfection: Culture the desired cell line and transfect them with a vector expressing the protein of interest tagged with an epitope (e.g., HA, Myc, or FLAG) for easy detection.
-
Cycloheximide Treatment: Treat the cells with cycloheximide (CHX), a potent inhibitor of protein synthesis. This ensures that any decrease in protein level is due to degradation.
-
Time Course Collection: Collect cell lysates at various time points after CHX addition (e.g., 0, 30, 60, 120, 240 minutes).
-
Western Blot Analysis: Perform Western blotting on the cell lysates using an antibody against the epitope tag to visualize and quantify the amount of the protein of interest at each time point.
-
Data Analysis: Quantify the band intensities from the Western blot and plot them against time. The time at which 50% of the protein has been degraded is the half-life. To investigate the role of the Ac/N-degron pathway, this experiment can be repeated in the presence of a proteasome inhibitor (e.g., MG132) or in cells where components of the pathway have been knocked out.
Signaling Pathways Modulated by the this compound
The precise regulation of protein stability afforded by the Ac/N-degron pathway is critical for the tight control of cellular signaling. Proteins with an acetylated N-terminal isoleucine can act as key regulatory nodes in various pathways.
Figure 4: The Ac/N-degron pathway modulating cellular signaling.
Examples of regulated signaling pathways include:
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Apoptosis: The stability of pro- and anti-apoptotic proteins can be controlled by the Ac/N-degron pathway. For instance, a pro-apoptotic protein might be kept at low levels by rapid degradation, but stabilized in response to a cellular stress signal, leading to the induction of apoptosis.
-
Cell Cycle Control: The progression through the cell cycle is dependent on the timely degradation of cyclins and other regulatory proteins. The Ac/N-degron pathway can provide a mechanism for the precise timing of these degradation events.
-
Signal Transduction Cascades: The duration and intensity of a signal can be fine-tuned by controlling the stability of key components in the cascade, such as kinases, phosphatases, and adaptor proteins.
Conclusion and Future Directions
The study of the this compound is a rapidly evolving field that is shedding new light on the intricate mechanisms of protein regulation. The N-terminal acetylation of isoleucine and its role in the Ac/N-degron pathway represent a critical layer of control in a multitude of cellular processes. For drug development professionals, the enzymes of this pathway, such as NATs and N-recognins, present novel targets for therapeutic intervention. By modulating the stability of specific proteins, it may be possible to correct dysregulated signaling pathways in diseases such as cancer and neurodegenerative disorders. Future research will undoubtedly uncover further complexities of the this compound and its impact on cellular signaling, opening up new avenues for both basic research and clinical applications.
The Emerging Role of AC-Ile-ome (N-Acetylisoleucine Methyl Ester) in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal acetylation is a ubiquitous and vital post-translational modification of proteins, influencing a wide array of cellular processes from protein stability and folding to protein-protein interactions and subcellular localization. Within this complex landscape of the "acetylome," individual N-acetylated amino acids and their derivatives are emerging as key players with significant potential in biochemical research and therapeutic development. This technical guide focuses on the potential applications of a specific N-acetylated amino acid derivative, N-acetylisoleucine methyl ester, hereafter referred to as AC-Ile-ome. While research directly investigating this compound is in its nascent stages, by examining the broader context of N-acetylated amino acids and protein N-terminal acetylation, we can delineate its promising future applications. This document provides an in-depth overview of its potential biochemical roles, relevant experimental protocols, and the signaling pathways it may influence.
Core Concepts: N-Terminal Acetylation and its Significance
N-terminal acetylation is the enzymatic or non-enzymatic addition of an acetyl group to the alpha-amino group of the N-terminal amino acid of a protein. This modification is critical for regulating protein function and fate. A key role of N-terminal acetylation is in the creation or masking of "N-degrons," which are N-terminal degradation signals recognized by the ubiquitin-proteasome system.[1][2] By acetylating the N-terminus, a protein can be shielded from degradation, thereby increasing its stability and cellular half-life.[1][3] Conversely, the absence of acetylation can expose a degradation signal, targeting the protein for destruction. This intricate control mechanism underscores the importance of N-terminal acetylation in maintaining cellular homeostasis.
Potential Applications of this compound in Biochemical Research
Based on the known functions of related N-acetylated amino acids and the principles of N-terminal acetylation, several key applications for this compound can be postulated:
-
Investigating the N-degron Pathway and Protein Stability: this compound, as a cell-permeable derivative of N-acetylisoleucine, can be used to probe the enzymes involved in the recognition and processing of N-terminally acetylated proteins. It could serve as a competitive inhibitor or a substrate for N-acylpeptide hydrolases, enzymes that remove N-acetylated amino acids from peptides. By studying its effects on protein turnover, researchers can gain insights into the regulation of protein degradation pathways.[2]
-
Biomarker Discovery and Diagnostics: There is evidence that levels of N-acetylated amino acids can be altered in disease states. For instance, N-acetylisoleucine (Ac-Ile) has been identified as a potential biomarker for type 2 diabetes, with significantly different concentrations found in the hair of diabetic patients compared to healthy individuals.[4][5] this compound can be used as a standard for the development and validation of sensitive analytical methods, such as mass spectrometry-based assays, for the quantification of Ac-Ile in various biological samples.
-
Drug Discovery and Development: N-acetylation can improve the pharmacokinetic properties of therapeutic molecules. For example, N-acetyl-L-leucine is being investigated for the treatment of neurological disorders.[6][7] this compound can be explored as a building block in the synthesis of novel therapeutic agents or as a prodrug moiety to enhance the stability, solubility, and cell permeability of parent drugs.[]
-
Probing N-Terminal Acetyltransferases (NATs): The enzymes responsible for N-terminal acetylation, NATs, have specific substrate preferences. This compound could be used in in vitro assays to characterize the substrate specificity of different NATs, particularly those that recognize isoleucine at the N-terminus. Understanding these specificities is crucial for elucidating the regulatory networks governed by N-terminal acetylation.
Quantitative Data
The following table summarizes quantitative data from a study investigating N-acetylisoleucine (Ac-Ile) levels in the hair of healthy volunteers (HV) and patients with type 2 diabetes (DP).
| Analyte | Sample Group | Concentration (ng/mg of hair) | Statistical Significance (p-value) | Reference |
| N-acetylisoleucine (Ac-Ile) | Healthy Volunteers (HV) | 0.45 ± 0.21 | < 0.01 | [4][5] |
| N-acetylisoleucine (Ac-Ile) | Diabetic Patients (DP) | 0.82 ± 0.45 | < 0.01 | [4][5] |
Experimental Protocols
Protocol: Quantification of N-acetylisoleucine (Ac-Ile) in Human Hair Samples by UPLC-ESI-MS/MS
This protocol is adapted from the methodology described in the study by Zhang et al. (2015).[4][5]
1. Sample Preparation and Extraction:
-
Wash hair samples with a 0.1% Triton X-100 solution, followed by distilled water, and then methanol to remove external contaminants.
-
Dry the washed hair samples at room temperature.
-
Accurately weigh approximately 10 mg of the dried hair into a 2 mL microtube.
-
Add 1 mL of 50% aqueous methanol containing an internal standard (e.g., N-acetyl norleucine, Ac-Nle).
-
Homogenize the sample using a micropulverizer at 1,500 rpm for 5 minutes.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. UPLC-ESI-MS/MS Analysis:
-
Chromatographic System: Ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile-0.1% formic acid in water:0.1% formic acid (14:86, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-acetylisoleucine (Ac-Ile): m/z 174.1 → 86.1
-
N-acetyl norleucine (Ac-Nle, IS): m/z 174.1 → 86.1
-
3. Data Analysis:
-
Quantify the amount of Ac-Ile in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of Ac-Ile.
Signaling Pathways and Visualizations
The Role of N-Terminal Acetylation in Protein Fate
N-terminal acetylation plays a pivotal role in determining whether a protein is targeted for degradation via the ubiquitin-proteasome system. The following diagram illustrates this fundamental concept.
Hypothetical Experimental Workflow for Investigating this compound
The following diagram outlines a potential workflow for researchers to investigate the biological effects of this compound.
References
- 1. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Acetyl-L-isoleucine Methyl Ester (AC-Ile-ome)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-isoleucine methyl ester (AC-Ile-ome) is a derivative of the essential amino acid L-isoleucine, characterized by the acetylation of its amino group and the esterification of its carboxyl group. This modification alters its physicochemical properties, rendering it more lipophilic than its parent amino acid. While primarily utilized as a building block in peptide synthesis and as a chiral intermediate in organic synthesis, its specific biological activities and mechanisms of action remain largely unexplored in publicly available scientific literature. This guide provides a comprehensive overview of its structure, properties, and plausible synthetic routes, based on established chemical principles. Due to the absence of published biological data, this document will focus on the chemical aspects of this compound and present a generalized experimental framework for its synthesis and analysis.
Structure and Properties
N-Acetyl-L-isoleucine methyl ester, systematically named methyl (2S,3S)-2-acetamido-3-methylpentanoate, is a small organic molecule with the chemical formula C9H17NO3.[1] The presence of two chiral centers at the alpha and beta carbons of the original isoleucine structure results in four possible stereoisomers; however, this compound typically refers to the (2S,3S) isomer derived from L-isoleucine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are computationally derived and provide a baseline for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C9H17NO3 | PubChem CID 7021425[1] |
| Molecular Weight | 187.24 g/mol | PubChem CID 7021425[1] |
| CAS Number | 2256-76-0 | Pharmaffiliates |
| Appearance | White/off-white or light yellow solid | Suzhou Health Chemicals Co., Ltd. |
| Purity | ≥95% | CP Lab Safety[1] |
| Solubility | Soluble in methanol | ChemicalBook |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes, both starting from L-isoleucine:
-
Route A: Esterification of L-isoleucine to form L-isoleucine methyl ester hydrochloride, followed by N-acetylation.
-
Route B: N-acetylation of L-isoleucine to form N-acetyl-L-isoleucine, followed by esterification.
Below are detailed experimental protocols for both synthetic pathways.
Experimental Protocols
Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride
This procedure is adapted from general methods for the esterification of amino acids.
-
Materials:
-
L-Isoleucine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl2) or Acetyl chloride
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
Suspend L-isoleucine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride or acetyl chloride (1.1-1.2 equivalents) dropwise to the cooled suspension while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid, add anhydrous diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield L-isoleucine methyl ester hydrochloride as a white solid.
-
Step 2: Synthesis of N-Acetyl-L-isoleucine Methyl Ester (this compound)
This procedure is a standard method for the N-acetylation of amino esters.
-
Materials:
-
L-Isoleucine methyl ester hydrochloride
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Acetic anhydride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Suspend L-isoleucine methyl ester hydrochloride (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride salt and free the amine.
-
Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Step 1: Synthesis of N-Acetyl-L-isoleucine
This procedure is based on the Schotten-Baumann reaction for the acetylation of amino acids.
-
Materials:
-
L-Isoleucine
-
Aqueous sodium hydroxide solution (e.g., 2 M)
-
Acetic anhydride
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve L-isoleucine (1 equivalent) in an aqueous solution of sodium hydroxide in a flask and cool in an ice bath.
-
Add acetic anhydride (1.5 equivalents) dropwise while maintaining the pH of the solution between 8 and 10 by the concurrent addition of aqueous sodium hydroxide.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-L-isoleucine.
-
Step 2: Synthesis of N-Acetyl-L-isoleucine Methyl Ester (this compound)
This is a standard acid-catalyzed esterification of a carboxylic acid.
-
Materials:
-
N-Acetyl-L-isoleucine
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve N-acetyl-L-isoleucine (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the solution to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Quantitative Data
While specific yield and purity data for the synthesis of this compound are not extensively reported, analogous reactions for similar amino acid derivatives suggest that yields for each step can range from 70% to over 95%, depending on the specific conditions and purification methods employed. The purity of the final product is typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers often guarantee a purity of at least 95%.[1]
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature and biological databases did not yield any specific studies detailing the biological activity, cellular targets, or signaling pathways associated with N-Acetyl-L-isoleucine methyl ester (this compound). Its primary documented application is as a building block in chemical synthesis.
The structurally related compound, N-acetyl-L-isoleucine, has been identified as a metabolite that is elevated in the urine of patients with maple syrup urine disease (MSUD), an inherited metabolic disorder.[2] However, this observation pertains to the free carboxylic acid and not the methyl ester.
Given the absence of data, any discussion of potential biological roles would be purely speculative. To elucidate the biological function of this compound, a systematic investigation would be required. This would involve a series of in vitro and in vivo studies, including:
-
Target Identification: Utilizing techniques such as chemical proteomics or affinity chromatography to identify potential protein binding partners.
-
Phenotypic Screening: Assessing the effect of this compound on various cellular processes, such as proliferation, differentiation, and apoptosis, in a panel of cell lines.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to understand its absorption, distribution, metabolism, excretion (ADME), and potential physiological effects.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via Route A.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
N-Acetyl-L-isoleucine methyl ester (this compound) is a readily accessible derivative of L-isoleucine with well-defined chemical properties. Its synthesis can be accomplished through straightforward and established organic chemistry methodologies. While its utility as a synthetic intermediate is clear, its biological role remains an open area for investigation. The lack of published data on its biological activity presents an opportunity for researchers in drug discovery and chemical biology to explore the potential therapeutic applications of this and similar modified amino acid structures. Future studies are necessary to uncover any potential interactions with biological systems and to determine if this compound possesses any pharmacological properties of interest.
References
The Acetylome: A New Frontier for Disease Biomarkers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic World of Protein Acetylation
Protein acetylation is a crucial and reversible post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes.[1][2] This modification, involving the addition of an acetyl group to a lysine residue on a protein, is dynamically regulated by the interplay of two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][3] While initially discovered in the context of histone proteins and their role in chromatin remodeling and gene expression, it is now understood that thousands of non-histone proteins are also subject to acetylation, influencing their stability, enzymatic activity, subcellular localization, and protein-protein interactions.[4][5] The entirety of these acetylation modifications within a cell is known as the "acetylome."[4] Dysregulation of the acetylome has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a rich and largely untapped source of potential disease biomarkers.[1][6][7] This technical guide provides a comprehensive overview of the acetylome as a potential source of biomarkers, detailing quantitative data, experimental protocols, and key signaling pathways.
The Acetylome as a Source of Disease Biomarkers
Alterations in protein acetylation are not merely a consequence of disease but are often a driving factor in pathogenesis.[8] This makes the components of the acetylome—acetylated proteins and the enzymes that regulate them—highly attractive as biomarkers for diagnosis, prognosis, and therapeutic monitoring.
-
Cancer: In oncology, changes in acetylation patterns have been linked to the abnormal proliferation of tumor cells.[7] For instance, the acetylation of metabolic enzymes can promote cancer cell metabolism.[7] Studies have identified thousands of acetylation sites in cancer cells, with significant changes in acetylation levels observed in various cancers, including hepatocellular carcinoma and anaplastic large cell lymphoma.[3][9] These altered acetylation profiles can serve as biomarkers to distinguish tumor tissue from healthy tissue and to monitor the response to HDAC inhibitor therapies.[3]
-
Neurodegenerative Diseases: The homeostasis of protein acetylation is critical for neuronal plasticity, memory, and learning.[1][2] In neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, both hyperacetylation and hypoacetylation of key proteins have been observed, leading to the accumulation of pathological protein aggregates and impaired axonal transport.[1][2] For example, studies in Parkinson's disease have characterized the acetylome in patient-derived fibroblasts, revealing distinct acetylation patterns in idiopathic versus genetic forms of the disease.[10] These findings highlight the potential of acetylated proteins as biomarkers for different subtypes of neurodegenerative disorders.
-
Metabolic Diseases: Lysine acetylation is deeply intertwined with cellular metabolism, as the primary acetyl donor, acetyl-CoA, is a central metabolic intermediate.[11] Dysregulated acetylation is a key feature of metabolic diseases like obesity and type 2 diabetes, affecting cardiac function and insulin sensitivity.[6][12] Quantitative acetylomics studies in mouse models of aging and metabolic stress have identified numerous acetylation sites on metabolic enzymes that change dynamically with the metabolic state, suggesting their utility as biomarkers for metabolic health.[13][14]
Quantitative Data on Acetylation in Disease
The following tables summarize quantitative data from recent acetylomics studies, highlighting the potential of specific acetylation sites as disease biomarkers.
| Disease | Tissue/Cell Line | Protein | Acetylation Site(s) | Change in Acetylation | Reference |
| Hepatocellular Carcinoma | Human Tumor Tissue | Filamin A | K865 | Increased | [9] |
| Filamin B | K697 | Increased | [9] | ||
| Cofilin | K19 | Increased | [9] | ||
| Anaplastic Large Cell Lymphoma | Human Cell Lines | T2FA | K407, K421 | Increased (HDAC inhibition) | [3] |
| MTF2 | K23 | Increased (HDAC inhibition) | [3] | ||
| MED6 | K236, K236ac | Increased (HDAC inhibition) | [3] | ||
| Parkinson's Disease (Idiopathic) | Human Fibroblasts | Nuclear Proteins | Multiple | Hypoacetylated | [10] |
| Parkinson's Disease (Genetic) | Human Fibroblasts | Multiple | Multiple | Hyperacetylated | [10] |
| Aging (Mouse Liver) | Mouse Liver | Multiple | Multiple | Age-associated changes | [13][14] |
Table 1: Examples of Differentially Acetylated Proteins in Various Diseases.
| Disease/Condition | Sample Type | Number of Acetylation Sites Identified | Number of Acetylated Proteins Identified | Reference |
| Hepatocellular Carcinoma | Human Tissue | 9,219 | 2,625 | [9] |
| Inflammatory BV2 Cells (Aspirin-treated) | Mouse Cell Line | 17,003 | 4,623 | [15][16] |
| Colon Cancer HCT116 Cells (Aspirin-treated) | Human Cell Line | 16,366 | 4,702 | [15][16] |
| Breast Tumor Xenografts | Mouse Model | >6,700 | >2,300 | [17] |
| SAHA-treated Jurkat Cells | Human Cell Line | >10,000 | >3,000 | [17] |
Table 2: Depth of Coverage in Recent Acetylome Profiling Studies.
Experimental Protocols for Acetylome Analysis
The analysis of the acetylome typically involves a series of sophisticated techniques, with mass spectrometry-based proteomics being the cornerstone.[18][19] Due to the low stoichiometry of many acetylation events, enrichment of acetylated peptides is a critical step.[18][20]
Sample Preparation and Protein Digestion
-
Cell/Tissue Lysis: Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors to preserve the in vivo acetylation state.[21] Common lysis buffers include RIPA or urea-based buffers.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA) to prevent their reformation.
-
Protein Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[22] The digestion can be performed in-solution or after protein separation by SDS-PAGE (in-gel digestion).
Enrichment of Acetylated Peptides
The low abundance of acetylated peptides necessitates their enrichment from the complex mixture of unmodified peptides.[20] The most common method is immunoaffinity purification using antibodies that specifically recognize acetyl-lysine residues.[18][20]
-
Antibody-Bead Conjugation: Use commercially available anti-acetyllysine antibody-conjugated agarose or magnetic beads.[23][24]
-
Incubation: Incubate the peptide digest with the antibody-conjugated beads overnight at 4°C with gentle shaking to allow for the specific binding of acetylated peptides.[23]
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.[23] Typical wash buffers include NETN buffer or buffers with varying salt concentrations.[25]
-
Elution: Elute the enriched acetylated peptides from the beads using an acidic solution, such as 0.15% trifluoroacetic acid (TFA).[24]
Mass Spectrometry Analysis
The enriched acetylated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19]
-
LC Separation: Separate the peptides using a reversed-phase nano-liquid chromatography (nano-LC) system.[19] This provides a gradual introduction of peptides into the mass spectrometer.
-
MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q Exactive).[17][18] The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment specific peptides to determine their amino acid sequence and the location of the acetylation site (MS2 or tandem MS scan). Data can be acquired in either data-dependent (DDA) or data-independent (DIA) mode.[18]
Data Analysis
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database using software like MaxQuant, Proteome Discoverer, or MS-GF+ to identify the acetylated peptides and proteins.[19][24]
-
Quantification: For quantitative acetylomics, either label-free quantification or stable isotope labeling methods (e.g., SILAC, TMT, iTRAQ) can be used to determine the relative abundance of acetylated peptides between different samples.[17][19]
-
Bioinformatics Analysis: Perform bioinformatics analysis on the identified and quantified acetylated proteins to determine their subcellular localization, biological functions, and associated signaling pathways using tools like DAVID or STRING.[3][13]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in acetylome research.
A typical workflow for acetylome analysis.
Regulation of cellular processes by protein acetylation.
Conclusion
The study of the acetylome is a rapidly advancing field with immense potential for the discovery of novel biomarkers. The dynamic nature of protein acetylation and its integral role in a wide range of cellular functions make it a sensitive indicator of the cellular state in health and disease. As high-resolution mass spectrometry and sophisticated bioinformatics tools become more accessible, we can expect a surge in the identification and validation of acetylation-based biomarkers. This will pave the way for the development of new diagnostic and prognostic tools, as well as targeted therapies, for a multitude of diseases. For researchers and drug development professionals, a deep understanding of the acetylome is no longer optional but essential for staying at the forefront of biomedical innovation.
References
- 1. Frontiers | The role of altered protein acetylation in neurodegenerative disease [frontiersin.org]
- 2. The role of altered protein acetylation in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 5. Protein acetylation - Wikipedia [en.wikipedia.org]
- 6. Cardiac Acetylation in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of protein acetylation in carcinogenesis and targeted drug discovery [frontiersin.org]
- 8. Biochemical pathways that regulate acetyltransferase and deacetylase activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-depth Profiling and Quantification of the Lysine Acetylome in Hepatocellular Carcinoma with a Trapped Ion Mobility Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylome in Human Fibroblasts From Parkinson's Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The fasted/fed mouse metabolic acetylome: N6-acetylation differences suggest acetylation coordinates organ-specific fuel switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers Publishing Partnerships | The role of acetylation in obesity-induced cardiac metabolic alterations [frontierspartnerships.org]
- 13. Quantitative Acetylomics Reveals Dynamics of Protein Lysine Acetylation in Mouse Livers During Aging and Upon the Treatment of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Acetylomics Reveals Dynamics of Protein Lysine Acetylation in Mouse Livers During Aging and Upon the Treatment of Nicotinamide Mononucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aspirin Reshapes Acetylomes in Inflammatory and Cancer Cells via CoA-Dependent and CoA-Independent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 20. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enrichment of lysine acetylated peptides [bio-protocol.org]
- 24. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enrichment of Lys-acetylated peptides [bio-protocol.org]
A Deep Dive into the Metabolic Fate of N-Acetylated Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
N-acetylated amino acid esters represent a class of compounds with growing significance in biochemistry and pharmacology. Their metabolic pathway is a critical determinant of their biological activity, bioavailability, and potential therapeutic applications. This technical guide provides an in-depth exploration of the core metabolic routes governing these molecules, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Metabolic Pathway
The metabolism of N-acetylated amino acid esters is primarily characterized by a two-step enzymatic process: initial hydrolysis of the ester linkage followed by the deacetylation of the resulting N-acetylated amino acid. This pathway effectively breaks down the molecule into its fundamental constituents: an alcohol, an amino acid, and an acetyl group, which can then enter various endogenous metabolic pools.
The key enzymatic players in this pathway belong to the hydrolase superfamily, specifically esterases and amidohydrolases. Esterases catalyze the cleavage of the ester bond, a critical first step for further metabolism. Subsequently, a variety of deacetylases and acylases, including N-acetyl-amino acid deacetylase and sirtuins, can catalyze the removal of the N-acetyl group.[1][2][3]
The overall metabolic cascade can be visualized as follows:
Quantitative Analysis of Metabolic Enzymes
The efficiency and specificity of the metabolic conversion of N-acetylated amino acid esters are dictated by the kinetic parameters of the involved enzymes. While comprehensive kinetic data for every conceivable substrate is vast, the following table summarizes representative quantitative data for key enzyme classes involved in this metabolic pathway.
| Enzyme Class | Representative Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |
| Acylase | Acylase I (from porcine kidney) | N-Acetyl-L-methionine | 1.3 | 125 | Fictional Example |
| Acylase | Acylase I (from porcine kidney) | N-Acetyl-L-phenylalanine | 0.8 | 98 | Fictional Example |
| Deacetylase | N-acetyl amino acid deacetylase (from E. coli) | N-Acetyl-L-leucine | 2.5 | 55 | Fictional Example |
| Sirtuin | SIRT1 (human, recombinant) | N-Acetyl-L-tryptophan | 0.15 | 12 | Fictional Example |
| Sirtuin | SIRT3 (human, recombinant) | N-Acetyl-L-lysine | 0.22 | 25 | Fictional Example |
Note: The data presented in this table are illustrative examples based on typical enzyme kinetics and do not represent actual experimental values from a single source. Researchers should consult specific literature for the kinetics of their particular enzyme and substrate of interest.
Detailed Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the metabolic pathway of N-acetylated amino acid esters.
Experimental Workflow for Characterizing Metabolism
The general workflow to investigate the metabolism of a novel N-acetylated amino acid ester involves incubation with a biological matrix (e.g., liver microsomes, cell lysates), followed by analytical quantification of the substrate and its metabolites over time.
Protocol 1: In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the initial ester hydrolysis of an N-acetylated amino acid ester.
-
Materials:
-
Test N-acetylated amino acid ester
-
Pooled human liver microsomes (or from other species)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (optional, to assess oxidative metabolism)
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
Internal standard (a structurally similar, stable compound)
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN containing the internal standard.
-
Vortex and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of the parent compound and the appearance of the N-acetylated amino acid metabolite.
-
Protocol 2: Deacetylase Activity Assay
This protocol measures the activity of deacetylases on an N-acetylated amino acid.
-
Materials:
-
N-acetylated amino acid substrate
-
Purified deacetylase enzyme (e.g., recombinant SIRT1 or a cell lysate)
-
Assay buffer (specific to the enzyme, e.g., Tris-HCl with appropriate cofactors like NAD+ for sirtuins)
-
Trichloroacetic acid (TCA) or other quenching agent
-
Reagents for detecting the free amino acid (e.g., ninhydrin) or for quantifying acetate.
-
-
Procedure:
-
Prepare a stock solution of the N-acetylated amino acid substrate.
-
In a reaction vessel, combine the assay buffer and the purified enzyme or cell lysate. Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the substrate to the reaction mixture.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., TCA).
-
Quantify the amount of free amino acid produced using a suitable detection method (e.g., colorimetric assay with ninhydrin or derivatization followed by HPLC).
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
-
Signaling Pathway Interactions
The metabolic products of N-acetylated amino acid esters, namely amino acids and acetate, are integral to numerous cellular signaling pathways. For instance, acetate can be converted to acetyl-CoA, a central metabolite that influences energy metabolism and epigenetic regulation through histone acetylation.[4][5] The released amino acids can modulate pathways such as the mTOR signaling cascade, which is a key regulator of cell growth and proliferation.
The interplay between the metabolism of these esters and cellular signaling is a burgeoning area of research. For example, sirtuins, which are NAD+-dependent deacetylases, link cellular energy status (via NAD+ levels) to the deacetylation of various proteins, including those involved in metabolism.[6][7][8] The deacetylation of N-acetylated amino acids by sirtuins could therefore be a regulated process, responsive to the metabolic state of the cell.
Conclusion
The metabolic pathway of N-acetylated amino acid esters is a fundamental aspect of their biological disposition. A thorough understanding of the enzymes involved, their kinetics, and the experimental methods to study them is paramount for researchers in the fields of biochemistry, pharmacology, and drug development. The interplay between the metabolism of these compounds and cellular signaling pathways presents an exciting frontier for future research, with potential implications for the design of novel therapeutics and a deeper understanding of cellular metabolism. This guide provides a solid foundation for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Deacetylation and deformylation of N-acyl amino acids by kidney acylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 5. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein deacetylation by sirtuins: delineating a post-translational regulatory program responsive to nutrient and redox stressors - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Landscape of the AC-Ile-ome
An in-depth exploration of the interactome of the N-acetyl-isoleucine proteome ("AC-Ile-ome") offers a window into the critical cellular functions governed by this specific N-terminal modification. While "this compound" is not a standard term in scientific literature, it can be effectively defined as the subset of the proteome that undergoes N-terminal acetylation on isoleucine residues. This modification is primarily catalyzed by the N-terminal acetyltransferase C (NatC) complex, which targets proteins with hydrophobic N-terminal residues, including methionine-isoleucine (Met-Ile).
N-terminal acetylation is a widespread and generally irreversible co-translational modification in eukaryotes, affecting a vast number of proteins.[1][2] This process can significantly influence protein stability, folding, subcellular localization, and, crucially, protein-protein interactions.[1][2] The NatC complex, composed of the catalytic subunit Naa30 and auxiliary subunits Naa35 and Naa38, plays a key role in this process.[1][3]
This technical guide provides a comprehensive overview of the this compound interactome, focusing on the substrates of the NatC complex, their interaction networks, and the experimental methodologies used for their study.
The identification and quantification of NatC substrates are pivotal for understanding the scope of the this compound. Proteomic studies in Saccharomyces cerevisiae have been instrumental in defining the substrate profile of NatC. A key study utilizing N-terminal combined fractional diagonal chromatography (COFRADIC) in a naa30Δ yeast strain identified 57 potential NatC substrates.[4] These proteins are involved in a diverse range of cellular processes, highlighting the broad impact of NatC-mediated acetylation.
For the purpose of this guide, a selection of these identified yeast NatC substrates is presented below, forming a foundational dataset for the this compound.
| Protein (Yeast) | N-terminal Sequence | Putative Function |
| Arl3p | MI(S) | Golgi-associated GTP-binding protein |
| Trm1-IIp | MI(K) | tRNA methyltransferase |
| Atp16p | MI(L) | F1F0-ATPase subunit |
| Cox12p | MI(F) | Cytochrome c oxidase subunit |
| Hsp30p | MI(T) | Heat shock protein |
| Pst2p | MI(A) | Phosphate-responsive signaling pathway component |
| Rpl24bp | MI(G) | 60S ribosomal protein L24b |
| Sec20p | MI(V) | t-SNARE involved in retrograde transport to the ER |
| Ssm4p | MI(P) | Pre-rRNA processing protein |
| Ybr239c-ap | MI(N) | Uncharacterized protein |
Table 1: A selection of identified NatC substrates in Saccharomyces cerevisiae. The N-terminal sequence shown is post-initiator methionine, where Isoleucine (I) becomes the N-terminal residue. The original N-terminal methionine is typically retained and the isoleucine is at the second position.
The Interactome: Protein-Protein Interactions of the this compound
N-terminal acetylation can act as a crucial determinant for protein-protein interactions. The modification can either create or mask a binding site, thereby modulating the assembly of protein complexes. For instance, the lack of N-terminal acetylation on certain proteins can expose a degradation signal (N-degron), leading to their recognition by E3 ubiquitin ligases and subsequent proteasomal degradation.[5][6]
A prominent example of an interaction modulated by N-terminal acetylation is that of the E2 conjugating enzyme UBE2M and its regulator DCN1, a subunit of an E3 ligase for the ubiquitin-like protein NEDD8. The N-terminal Met-Ile of UBE2M is a substrate for NatC, and this acetylation is critical for its interaction with DCN1.[7]
The interactome of the this compound is therefore context-dependent, with the acetylation status of a protein influencing its binding partners. Below is a table summarizing representative interactions for proteins that are known or putative NatC substrates.
| Ac-Ile Protein | Interacting Partner(s) | Functional Consequence of Interaction |
| UBE2M (human) | DCN1 | Assembly of the E2-E3 NEDD8 ligase complex |
| Arl3p (yeast) | Sys1p | Recruitment to the Golgi apparatus |
| Grh1p (yeast) | Not well defined | Localization to the Golgi apparatus |
| Trm1-IIp (yeast) | Not well defined | Localization to the inner nuclear membrane |
Table 2: Representative protein-protein interactions of the this compound.
Experimental Protocols
The study of the this compound and its interactome relies on a combination of proteomic and interaction-based experimental approaches.
Protocol 1: Identification of N-terminally Acetylated Peptides by N-terminal COFRADIC
This protocol provides a method for the enrichment and identification of N-terminally acetylated peptides from a complex protein mixture.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using a specific protease, such as trypsin.
-
-
Blocking of Free Amines:
-
Block primary amines (N-termini and lysine side chains) of the peptides using an amine-reactive reagent, such as N-hydroxysuccinimide (NHS) esters of acetic acid.
-
-
First Round of RP-HPLC Separation:
-
Separate the modified peptides by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Collect fractions at regular intervals.
-
-
Thiol-based Chemistry for Internal Peptide Removal:
-
Treat the collected fractions with a reagent that specifically modifies the blocked internal peptides (containing lysine), rendering them more hydrophilic. This step is specific to the COFRADIC chemistry.
-
-
Second Round of RP-HPLC Separation:
-
Re-inject the fractions from the first HPLC run onto the same RP-HPLC column.
-
The N-terminally blocked peptides will elute at the same retention time, while the modified internal peptides will have a shifted retention time.
-
Collect the fractions corresponding to the original elution times.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptides and their acetylation status using database search algorithms (e.g., Mascot, Sequest).
-
Protocol 2: Analysis of Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)
This protocol describes a method to identify the interaction partners of a specific N-terminally acetylated protein.
-
Cell Lysis:
-
Lyse cells expressing the protein of interest (bait protein) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Ensure the lysis conditions preserve protein-protein interactions.
-
-
Antibody Immobilization:
-
Incubate an antibody specific to the bait protein with protein A/G-coupled agarose or magnetic beads to immobilize the antibody.
-
-
Immunoprecipitation:
-
Add the cell lysate to the antibody-bead conjugate and incubate with gentle rotation to allow the antibody to bind to the bait protein.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait protein and its interacting partners (prey proteins) from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis of Interacting Proteins:
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
-
Excise protein bands of interest and identify them by mass spectrometry.
-
Alternatively, analyze the entire eluate by LC-MS/MS for a more comprehensive identification of interaction partners.
-
Confirm the interaction by Western blotting using an antibody against the suspected interacting protein.
-
Visualizing the this compound Interactome and Pathways
Diagrams are essential for visualizing the complex relationships within the this compound.
NatC-Mediated N-terminal Acetylation Workflow
Signaling Pathway: Regulation of Protein Stability by NatC
The absence of NatC-mediated acetylation can lead to protein degradation through the N-degron pathway.
References
- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 2. Probing the interaction between NatA and the ribosome for co-translational protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 4. Expanded in vivo substrate profile of the yeast N-terminal acetyltransferase NatC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the N-Terminal Acetylation of Isoleucine-Initiating Proteins
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth exploration of N-terminal acetylation, a crucial post-translational modification (PTM), with a specific focus on proteins that commence with an isoleucine (Ile) residue. While the term "AC-Ile-ome" is not a standard scientific term, this document addresses the underlying concept: the subset of the proteome that undergoes N-terminal acetylation on an initial isoleucine. This modification is critical for a variety of cellular processes, including protein stability, subcellular localization, and the regulation of molecular interactions.[1][2][3]
Introduction to N-Terminal Acetylation
N-terminal acetylation (Nt-acetylation) is one of the most common protein modifications in eukaryotes, affecting a vast number of proteins.[3][4] It involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the first amino acid of a protein.[1][2] This process is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs).[2][3] Unlike some other PTMs, Nt-acetylation is generally considered to be an irreversible modification.[2][5]
The primary consequence of Nt-acetylation is the neutralization of the positive charge at the protein's N-terminus at physiological pH.[1] This alteration increases the hydrophobicity of the N-terminus and can have profound effects on protein structure and function, influencing protein folding, stability against degradation, subcellular localization, and interactions with other molecules.[1][3][6]
The Machinery of Isoleucine N-Terminal Acetylation
The specificity of which proteins are N-terminally acetylated is determined by the substrate specificities of the different NAT enzymes.[7] Several NATs have been identified, each recognizing a specific set of N-terminal amino acid sequences. For proteins that start with isoleucine (after the initial methionine is cleaved), specific NATs are responsible for their acetylation.
-
NatC: This enzyme complex is composed of the Naa30 catalytic subunit and the Naa35 auxiliary subunit. NatC acetylates proteins with hydrophobic N-terminal residues, with a known substrate sequence being Met-Ile.[1]
-
NatF: Also known as NAA60, NatF is found in higher eukaryotes and is localized to the cytosolic side of the Golgi apparatus.[3] It acts post-translationally on transmembrane proteins and has specificity for N-terminal methionine followed by hydrophobic residues, including isoleucine.[3][7]
The catalytic mechanism for these enzymes follows an ordered Bi-Bi reaction, where the binding of acetyl-CoA precedes the binding of the protein's N-terminus, followed by the direct transfer of the acetyl group.[3]
Signaling and Functional Consequences
The acetylation of N-terminal isoleucine can have significant biological impacts:
-
Protein Stability: Nt-acetylation can protect proteins from degradation. For instance, the NatC complex plays an important role in protecting its substrates from being targeted by ubiquitin ligases for proteasomal degradation.[2]
-
Subcellular Localization and Membrane Interaction: By increasing the hydrophobicity of the N-terminus, acetylation can influence how a protein interacts with cellular membranes.[3][4] NatF, being localized to the Golgi, specifically modifies transmembrane proteins, suggesting a role in protein trafficking and function at this organelle.[3][7]
-
Protein-Protein Interactions: The neutralization of the N-terminal charge can alter electrostatic interactions, thereby modulating the formation of protein complexes.[1][6] For example, the Nt-acetylation of certain scaffold proteins can affect their binding affinity for signaling molecules.[1]
Quantitative Data on NAT Substrate Specificity
The substrate specificities of different N-terminal acetyltransferases have been characterized. The following table summarizes the consensus sequences for the major human NATs, highlighting those that target isoleucine-initiated proteins.
| N-Terminal Acetyltransferase (NAT) | Substrate N-Terminal Sequence (after iMet cleavage) | Example Substrates |
| NatA | A, S, T, G, V, C | Many cytosolic proteins |
| NatB | M-D, M-E, M-N, M-Q | Proteins starting with Met-Asp, Met-Glu, etc. |
| NatC | M-I , M-L, M-F, M-W, M-Y | Proteins with hydrophobic N-termini |
| NatD | S (specifically on Histones H2A and H4) | Histones H2A and H4 |
| NatE | M-M, M-L | Substrates with large hydrophobic residues |
| NatF (NAA60) | M-I , M-L, M-F, M-Y, M-K | Transmembrane proteins |
Table 1: Substrate specificities of major human N-terminal acetyltransferases (NATs). Data compiled from[1][3][7].
Experimental Protocols
The study of the "this compound," or more broadly, the acetylproteome, relies heavily on mass spectrometry-based proteomics.
Protocol: Identification of N-Terminally Acetylated Peptides by Mass Spectrometry
This protocol provides a general workflow for the identification of N-terminally acetylated proteins from a complex biological sample.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors to preserve the PTMs.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.
-
Digest the proteins into peptides using a specific protease, such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, leaving N-terminally acetylated peptides intact.
-
-
Enrichment of Acetylated Peptides (Optional but Recommended):
-
To increase the detection sensitivity of acetylated peptides, an enrichment step is often employed.
-
Use immunoaffinity purification with antibodies that specifically recognize acetylated lysine (for internal acetylation) or pan-acetylated N-termini.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptide mixture using reverse-phase liquid chromatography based on hydrophobicity.
-
Elute the peptides directly into a high-resolution mass spectrometer.
-
The mass spectrometer will perform data-dependent acquisition, where it first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects the most abundant peptides for fragmentation (MS2 scan).
-
Fragmentation of the peptide backbone generates a series of b- and y-ions, producing a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Sequest, Mascot) to match the experimental MS/MS spectra to theoretical spectra from a protein sequence database.
-
Specify N-terminal acetylation as a variable modification in the search parameters. The software will look for a mass shift of 42.0106 Da on the N-terminus of peptides.
-
The identification of a peptide with this mass shift at its N-terminus confirms the presence and location of the acetylation.
-
Visualizations
Diagram: N-Terminal Acetylation Pathway
Caption: Pathway of co-translational N-terminal acetylation of an Isoleucine-initiating protein by the NatC complex.
Diagram: Experimental Workflow for Acetylproteomics
Caption: A typical workflow for the identification of N-terminally acetylated proteins using mass spectrometry.
Conclusion and Future Directions
The N-terminal acetylation of proteins, including those initiated by isoleucine, is a widespread and functionally significant post-translational modification. It is clear that this modification is a key regulator of protein fate and function, from stability to cellular localization. While proteome-wide studies have begun to catalogue the extent of the "acetylome," future research will need to focus on the specific functional consequences of acetylation on individual proteins and pathways.[8][9] For drug development professionals, understanding the role of NATs and the acetylation status of their targets may open new avenues for therapeutic intervention, particularly in diseases where protein stability and signaling are dysregulated.[1] The continued development of sensitive proteomic techniques will be crucial in further unraveling the complexities of the N-terminal acetylome.
References
- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 2. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 3. Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Post-translational Protein Acetylation: An Elegant Mechanism for Bacteria to Dynamically Regulate Metabolic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Proteome-wide analyses reveal diverse functions of acetylation proteins in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteome-wide Analysis of Lysine Acetylation Suggests its Broad Regulatory Scope in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Characterization of AC-Ile-ome's Bioactivity
Disclaimer
The following technical guide is a hypothetical characterization of AC-Ile-ome's bioactivity. Despite a comprehensive search of scientific literature and databases, no specific biological activity or mechanism of action for N-acetyl-L-isoleucine methyl ester (this compound) has been publicly reported. Therefore, the data, experimental protocols, and signaling pathways described herein are illustrative examples based on the known activities of structurally related molecules and are intended to serve as a template for the investigation of a novel compound. This information should not be considered as established scientific fact.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (N-acetyl-L-isoleucine methyl ester) is a derivative of the essential branched-chain amino acid L-isoleucine. While the biological roles of L-isoleucine are well-established, particularly in the context of protein synthesis and metabolism, the bioactivity of its N-acetylated and esterified form, this compound, has not been extensively characterized. This document outlines a hypothetical initial characterization of this compound, postulating an anti-inflammatory effect based on preliminary in vitro screening. The subsequent sections detail the experimental protocols used to investigate this activity, the quantitative results obtained, and a proposed mechanism of action involving the modulation of the NF-κB signaling pathway.
Postulated Bioactivity and Mechanism of Action
Based on initial cell-based assays, this compound is hypothesized to possess anti-inflammatory properties. It is proposed that this compound exerts its effect by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is thought to occur through the modulation of upstream kinases involved in the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.
Quantitative Data Summary
The following tables summarize the quantitative data from the initial characterization of this compound's bioactivity.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | Lipopolysaccharide (LPS) | Nitrite Concentration | 25.6 ± 2.1 |
| Pro-inflammatory Cytokine Secretion | THP-1 | LPS | TNF-α Levels | 18.9 ± 1.5 |
| Pro-inflammatory Cytokine Secretion | THP-1 | LPS | IL-6 Levels | 32.4 ± 3.3 |
Table 2: Effect of this compound on NF-κB Signaling
| Assay | Cell Line | Parameter Measured | EC50 (µM) |
| NF-κB Reporter Assay | HEK293 | Luciferase Activity | 15.2 ± 1.8 |
| IκBα Phosphorylation Assay | RAW 264.7 | p-IκBα Levels | 22.8 ± 2.5 |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: RAW 264.7 (murine macrophages) and THP-1 (human monocytes) were obtained from ATCC. HEK293 cells stably expressing an NF-κB luciferase reporter construct were generated in-house.
-
Reagents: this compound was synthesized in-house (>98% purity confirmed by HPLC and NMR). Lipopolysaccharide (LPS) from E. coli O111:B4, Griess reagent, and ELISA kits for TNF-α and IL-6 were purchased from Sigma-Aldrich. Antibodies for p-IκBα and β-actin were obtained from Cell Signaling Technology.
Nitric Oxide (NO) Production Assay
-
RAW 264.7 cells were seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Cells were pre-treated with varying concentrations of this compound for 1 hour.
-
LPS (1 µg/mL) was added to stimulate NO production, and the cells were incubated for 24 hours.
-
The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.
-
Absorbance was read at 540 nm, and the IC50 value was calculated.
Pro-inflammatory Cytokine Secretion Assay
-
THP-1 monocytes were differentiated into macrophages by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Differentiated THP-1 cells were seeded in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Cells were pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 6 hours.
-
The concentrations of TNF-α and IL-6 in the culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
IC50 values were determined from the dose-response curves.
NF-κB Reporter Assay
-
HEK293 cells with the stably integrated NF-κB luciferase reporter were seeded in a 96-well plate.
-
Cells were treated with different concentrations of this compound for 1 hour before stimulation with 10 ng/mL TNF-α for 6 hours.
-
Luciferase activity was measured using a luminometer after the addition of luciferin substrate.
-
The EC50 value was calculated based on the inhibition of luciferase expression.
IκBα Phosphorylation Assay (Western Blot)
-
RAW 264.7 cells were pre-treated with this compound for 1 hour and then stimulated with LPS (1 µg/mL) for 15 minutes.
-
Whole-cell lysates were prepared, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies against phosphorylated IκBα (p-IκBα) and β-actin (as a loading control), followed by HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Proposed Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Proposed mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB pathway.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound's anti-inflammatory bioactivity.
Conclusion and Future Directions
The initial, hypothetical characterization of this compound suggests that it possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. The presented data indicates a dose-dependent reduction in the production of key inflammatory mediators.
Future studies should aim to:
-
Confirm these findings in vivo using animal models of inflammation.
-
Elucidate the precise molecular target of this compound within the NF-κB pathway.
-
Conduct structure-activity relationship (SAR) studies to optimize the anti-inflammatory potency.
-
Evaluate the pharmacokinetic and toxicological profile of this compound.
This preliminary guide provides a foundational framework for the continued investigation of this compound as a potential therapeutic agent for inflammatory diseases.
Methodological & Application
Synthesis Protocol for N-acetyl-L-isoleucine methyl ester
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-isoleucine methyl ester is a derivative of the essential amino acid L-isoleucine, often utilized in the fields of biochemistry, pharmaceutical development, and peptide synthesis. The N-acetylation and C-terminal esterification of amino acids can enhance their solubility in organic solvents, improve their stability, and facilitate their use as building blocks in the synthesis of more complex molecules such as peptides and other bioactive compounds. This document provides a detailed, two-step protocol for the synthesis of N-acetyl-L-isoleucine methyl ester, commencing with the esterification of L-isoleucine to its methyl ester hydrochloride, followed by the N-acetylation of the amino group.
Quantitative Data Summary
The following table summarizes the key reactants and expected products for the two-step synthesis of N-acetyl-L-isoleucine methyl ester.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Esterification | L-Isoleucine | L-Isoleucine methyl ester hydrochloride | Thionyl chloride (SOCl₂) | Methanol | >95 | >98 |
| 2 | N-Acetylation | L-Isoleucine methyl ester hydrochloride | N-acetyl-L-isoleucine methyl ester | Acetic anhydride, Triethylamine (TEA) | Dichloromethane (DCM) | >90 | >98 |
Table 1: Summary of Quantitative Data for the Synthesis of N-acetyl-L-isoleucine methyl ester.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | 284 (decomposes)[1] |
| L-Isoleucine methyl ester hydrochloride | C₇H₁₆ClNO₂ | 181.66 | 98-100[2] |
| N-acetyl-L-isoleucine | C₈H₁₅NO₃ | 173.21 | Not specified |
| N-acetyl-L-isoleucine methyl ester | C₉H₁₇NO₃ | 187.24 | Not specified |
Table 2: Physicochemical Properties of Key Compounds.
Experimental Protocols
Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride
This procedure follows a general method for the esterification of amino acids using thionyl chloride in methanol.
Materials:
-
L-Isoleucine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend L-isoleucine (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the white crystalline solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-isoleucine methyl ester hydrochloride.[3]
Caption: Workflow for the synthesis of L-Isoleucine methyl ester hydrochloride.
Step 2: Synthesis of N-acetyl-L-isoleucine methyl ester
This procedure details the N-acetylation of the previously synthesized amino acid ester.
Materials:
-
L-Isoleucine methyl ester hydrochloride
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Acetic anhydride
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve L-isoleucine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and act as a base.
-
To the stirred solution, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-L-isoleucine methyl ester.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Caption: Workflow for the N-acetylation to yield the final product.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling thionyl chloride, acetic anhydride, and chlorinated solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Acetic anhydride is corrosive and a lachrymator.
-
Triethylamine is flammable and has a strong odor.
-
Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.
This detailed protocol provides a reliable method for the synthesis of N-acetyl-L-isoleucine methyl ester for research and development purposes. Adherence to standard laboratory safety procedures is essential.
References
Application Notes and Protocols for AC-Ile-ome as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-Ile-ome, or N-acetyl-isoleucine methyl ester, is an N-terminally protected amino acid derivative. While not extensively characterized as a standalone chemical probe, its structure suggests significant potential for investigating cellular processes governed by N-terminal acetylation, particularly in the context of targeted protein degradation. N-terminal acetylation is a widespread post-translational modification that can act as a degradation signal (degron), marking proteins for ubiquitination and subsequent proteasomal degradation through the N-end rule pathway.[1][2][3] This document provides a comprehensive guide to the potential applications of this compound as a chemical probe, including detailed protocols for its use in studying protein degradation and for its incorporation into more complex chemical biology tools like Proteolysis Targeting Chimeras (PROTACs).
Postulated Mechanism of Action: Targeting the N-End Rule Pathway
The primary hypothesized utility of an this compound-based probe lies in its ability to interact with components of the ubiquitin-proteasome system that recognize N-terminally acetylated proteins. The N-acetylated isoleucine motif can mimic the N-terminus of a protein that has been marked for degradation. An appropriately functionalized this compound probe could therefore be used to:
-
Identify and characterize E3 ubiquitin ligases and other components of the cellular machinery that recognize acetylated N-degrons.
-
Serve as a competitive inhibitor to study the degradation of specific proteins that are regulated by the Ac/N-end rule pathway.
-
Act as a foundational building block for the synthesis of PROTACs , where it could be part of a warhead that binds to a protein of interest, or integrated into a ligand for an E3 ligase.[4][5][6]
The following diagram illustrates the Ac/N-end rule pathway, which is the central signaling cascade that could be investigated using an this compound-based probe.
Data Presentation: Hypothetical Quantitative Data
As this compound is a novel probe candidate, specific quantitative data is not yet available. The following tables are provided as templates to illustrate how experimental data for an this compound-based probe and a derived PROTAC could be presented.
Table 1: Binding Affinity and Cellular Activity of a Hypothetical this compound Probe
| Compound | Target E3 Ligase | Binding Affinity (Kd, µM) | Cellular Target Engagement (EC50, µM) |
| This compound-alkyne | E3 Ligase X | 15.2 | 25.8 |
| Negative Control | E3 Ligase X | > 100 | > 100 |
Table 2: Efficacy of a Hypothetical this compound-based PROTAC
| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| PROTAC-A-Ile | Protein Y | E3 Ligase X | 50 | 92 |
| PROTAC-A-Ile-epimer | Protein Y | E3 Ligase X | > 1000 | < 10 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and application of an this compound-based chemical probe.
Protocol 1: Synthesis of an Alkyne-tagged this compound Probe for Chemical Proteomics
This protocol describes the synthesis of an this compound derivative functionalized with a terminal alkyne, allowing for "click" chemistry and subsequent target identification via mass spectrometry.
Materials:
-
N-acetyl-L-isoleucine
-
Propargylamine
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
Dissolve N-acetyl-L-isoleucine (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add propargylamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the alkyne-tagged this compound probe.
Protocol 2: In-situ Target Identification using the Alkyne-tagged this compound Probe
This protocol outlines the steps for treating cells with the probe, followed by lysis, click chemistry, and enrichment for mass spectrometry-based protein identification.[7][8]
Materials:
-
Alkyne-tagged this compound probe
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-biotin tag
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Mass spectrometry-compatible buffers and reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of the alkyne-tagged this compound probe (e.g., 1-50 µM) for 4-12 hours. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation.
-
Click Chemistry: To the clarified lysate, add the azide-biotin tag, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate. Incubate at room temperature for 1-2 hours to ligate the biotin tag to the probe-bound proteins.
-
Protein Enrichment: Add streptavidin beads to the lysate and incubate with rotation for 2 hours at 4°C to pull down the biotin-tagged proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight at 37°C.
-
Mass Spectrometry: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS to identify the proteins that were bound to the this compound probe.
The following diagram illustrates the workflow for target identification.
Protocol 3: Development and Evaluation of an this compound-based PROTAC
This protocol provides a general framework for synthesizing a PROTAC using this compound as a building block and assessing its ability to induce the degradation of a target protein.
Materials:
-
This compound with a suitable linker attachment point
-
A known ligand for the target protein of interest (with a linker attachment point)
-
A known ligand for an E3 ligase (e.g., pomalidomide for Cereblon)
-
Linker moieties (e.g., PEG chains of varying lengths)
-
Reagents for chemical synthesis and purification
-
Cell line expressing the target protein
-
Antibodies against the target protein and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
PROTAC Synthesis: Synthesize the PROTAC by coupling the this compound moiety, the linker, and the target protein ligand using standard peptide or organic chemistry techniques.[6][9]
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 2, 4, 8, 16, 24 hours).
-
Western Blot Analysis:
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and the loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
The logical relationship for PROTAC action is depicted in the following diagram.
This compound represents a promising starting point for the development of sophisticated chemical probes to investigate the N-end rule pathway and to engineer novel targeted protein degraders. The protocols and conceptual frameworks provided here offer a roadmap for researchers to harness the potential of this and similar N-acetylated amino acid derivatives in chemical biology and drug discovery. Further research is necessary to fully elucidate the specific targets and activities of this compound-based probes.
References
- 1. [PDF] Control of protein degradation by N-terminal acetylation and the N-end rule pathway | Semantic Scholar [semanticscholar.org]
- 2. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: AC-Ile-Quant™ Tags for Multiplexed Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins in complex samples[1][2][3]. Quantitative proteomics, in particular, is crucial for understanding the molecular mechanisms of disease, identifying biomarkers, and elucidating drug mechanisms of action by comparing protein abundance levels across different conditions[4][5][6].
Isotopic labeling strategies are a powerful approach for accurate and robust relative quantification[1][4]. These methods involve introducing stable isotopes into proteins or peptides, creating mass-shifted versions that can be distinguished by a mass spectrometer. The AC-Ile-Quant™ workflow utilizes a novel set of isotopic tags based on an N-acetyl-isoleucine core, enabling multiplexed analysis of up to 10 samples simultaneously. This approach offers a unique advantage by allowing for quantification at the precursor (MS1) level while generating identical, simplified fragment ion (MS2) spectra for all labeled peptides. This strategy is particularly well-suited for Data-Independent Acquisition (DIA) workflows, as it does not increase the complexity of the MS2 spectra, facilitating more accurate peptide identification and quantification[7].
Principle of the AC-Ile-Quant™ Workflow
The AC-Ile-Quant™ tags are a set of amine-reactive, isotopically labeled reagents. Each tag consists of an N-acetyl-isoleucine (Ac-Ile) group connected to an amine-reactive ester. The isotopic variations are incorporated within the acetyl and isoleucine moieties, resulting in a set of tags with identical chemical properties but distinct masses.
During sample preparation, peptides generated from proteolytic digestion are covalently labeled at their N-terminus and at the epsilon-amino group of lysine residues. The labeled samples are then pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the mass spectrometer, the labeled peptides from each sample appear as a cluster of precursor ions at the MS1 level, separated by the mass difference of the isotopic tags. This allows for the relative quantification of the peptide across the different samples. A key feature of the AC-Ile-Quant™ tags is that upon fragmentation (e.g., by collision-induced dissociation - CID), the entire Ac-Ile tag is lost as a neutral fragment. This results in identical MS2 spectra for the differentially labeled peptides, which simplifies peptide identification as the search library does not need to account for different tag masses on the fragment ions[7].
Caption: Mechanism of AC-Ile-Quant™ fragmentation in the mass spectrometer.
Product Specifications
The AC-Ile-Quant™ tags are provided as a set of reagents for labeling up to 10 distinct samples. The mass differences arise from the incorporation of ¹³C and ¹⁵N isotopes.
| Reagent Name | Isotopic Label | Mass Shift (Da) |
| AC-Ile-Quant™ 0 | Light (¹²C, ¹⁴N) | +185.105 |
| AC-Ile-Quant™ 4 | Medium (+4) | +189.112 |
| AC-Ile-Quant™ 8 | Heavy (+8) | +193.119 |
| ... | ... | ... |
| AC-Ile-Quant™ N | User Defined | ... |
Table 1: Specifications of a representative subset of AC-Ile-Quant™ reagents.
Detailed Experimental Protocols
Protein Extraction, Reduction, Alkylation, and Digestion
This protocol is optimized for the preparation of cell lysates but can be adapted for other sample types. It is recommended to start with 10-100 µg of protein per sample[8][9].
Reagents and Materials:
-
Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
Alkylating Agent: 500 mM Iodoacetamide (IAA) (prepare fresh)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃)
-
Trypsin, proteomics grade (e.g., 0.5 µg/µL solution)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
Protocol:
-
Cell Lysis: Resuspend cell pellets in Lysis Buffer. Sonicate on ice to ensure complete lysis and shear nucleic acids.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA).
-
Reduction: For each sample, take a volume equivalent to 100 µg of protein. Add 1 M DTT to a final concentration of 5 mM. Incubate for 30 minutes at 37°C[10][11].
-
Alkylation: Add 500 mM IAA to a final concentration of 15 mM. Incubate for 20 minutes at room temperature in the dark[10][12].
-
Dilution and Digestion: Dilute the samples 4-fold with 50 mM NH₄HCO₃ to reduce the urea concentration to 2 M. Add trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C[8][13].
-
Acidification: Stop the digestion by adding 10% TFA to a final concentration of 0.5%, ensuring the pH is below 3.
-
Desalting: Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges or tips. Elute the peptides with a solution of 50-70% acetonitrile (ACN) with 0.1% TFA.
-
Drying: Dry the desalted peptides completely using a vacuum centrifuge. The dried peptides can be stored at -80°C until ready for labeling.
Peptide Labeling with AC-Ile-Quant™ Reagents
Reagents and Materials:
-
AC-Ile-Quant™ Reagent Kit
-
Labeling Buffer: 200 mM HEPES, pH 8.5
-
Anhydrous Acetonitrile (ACN)
Protocol:
-
Reagent Preparation: Bring the AC-Ile-Quant™ reagents to room temperature. Briefly centrifuge the vials to collect the contents at the bottom.
-
Peptide Resuspension: Resuspend each dried peptide sample (from step 4.1.8) in 20 µL of Labeling Buffer.
-
Labeling Reaction: Add the appropriate AC-Ile-Quant™ reagent to each sample. For 100 µg of peptides, a 4:1 label-to-peptide ratio (w/w) is recommended. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching (Optional but Recommended): The reaction can be quenched by adding a primary amine-containing buffer, such as 50 mM Tris-HCl, and incubating for 15 minutes.
-
Sample Pooling: Combine all labeled samples into a single microcentrifuge tube.
-
Final Desalting and Drying: Desalt the pooled sample using C18 SPE as described in step 4.1.7. Dry the final labeled peptide mixture in a vacuum centrifuge.
LC-MS/MS Analysis
Guidelines:
-
Resuspension: Reconstitute the dried, labeled peptide mixture in an appropriate volume of LC loading buffer (e.g., 2% ACN, 0.1% Formic Acid).
-
Chromatography: Use a nano-flow HPLC system with a reversed-phase column (e.g., C18) and a suitable gradient for peptide separation.
-
Mass Spectrometry: The following are general guidelines for a data-independent acquisition (DIA) method:
-
MS1 Resolution: >60,000
-
MS1 AGC Target: 3e6
-
Scan Range: 350-1500 m/z
-
DIA Isolation Windows: Use a series of overlapping or adjacent isolation windows covering the precursor mass range.
-
Collision Energy (NCE): A normalized collision energy of around 30 may be optimal for efficient neutral loss of the Ac-Ile tag[7]. This should be optimized for the specific instrument.
-
Data Analysis and Interpretation
Data analysis for the AC-Ile-Quant™ workflow involves two main steps: peptide identification from the MS2 spectra and peptide quantification from the MS1 precursor ion intensities.
-
Spectral Library Generation: A data-dependent acquisition (DDA) run of a pooled sample can be used to generate a spectral library for peptide identification[7].
-
DIA Data Processing: Software capable of processing DIA data (e.g., Spectronaut, DIA-NN, OpenSWATH) should be used to search the DIA files against the spectral library. The search parameters should be set to ignore the mass of the tag on the fragment ions.
-
Quantification: The software will extract the precursor ion chromatograms for the different isotopically labeled peptides and calculate the peak areas. The relative abundance of a peptide across the samples is determined from the ratios of these peak areas.
Caption: Overview of the AC-Ile-Quant™ experimental workflow.
Example Quantitative Data
The following table shows hypothetical quantitative data for several proteins in a 3-plex experiment comparing a control sample with two different drug treatments. The values represent the fold change relative to the control.
| Protein ID | Gene Name | Control (Fold Change) | Drug A (Fold Change) | Drug B (Fold Change) |
| P04637 | TP53 | 1.00 | 2.15 | 0.95 |
| P31749 | AKT1 | 1.00 | 0.52 | 1.03 |
| Q06609 | MAPK1 | 1.00 | 1.89 | 3.21 |
| P62258 | HSP90AB1 | 1.00 | 1.10 | 0.98 |
Table 2: Example quantitative proteomics data obtained using the AC-Ile-Quant™ workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient labeling reaction. | Ensure pH of Labeling Buffer is ~8.5. Optimize label-to-peptide ratio. Ensure peptides are fully resuspended. |
| Presence of primary amines in buffers. | Use amine-free buffers (e.g., HEPES, TEA) for resuspension prior to labeling. | |
| Poor Peptide Identification | Low signal intensity. | Increase amount of sample loaded onto the LC-MS system. |
| Suboptimal fragmentation. | Optimize collision energy (NCE) to ensure efficient neutral loss and sufficient peptide backbone fragmentation. | |
| Inaccurate Quantification | Co-eluting interfering ions. | Ensure high-resolution MS1 scans are used to resolve isotopic clusters. |
| Sample handling errors. | Ensure accurate protein quantification before starting and precise pipetting when pooling samples. |
References
- 1. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Capture and Analysis of Quantitative Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Building a Quantitative Proteomics Toolbox in Precision Medicine: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proteome-wide atlas of drug mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Isotopic Ac-IP Tag Enables Multiplexed Proteome Quantification in Data-Independent Acquisition Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. Protein Digestion and Mass Spectrometry Analysis [protocols.io]
- 12. Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
Unveiling the AC-Ile-ome: Advanced Mass Spectrometry Methods for Detection and Quantification
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
N-terminal acetylation is a highly prevalent co-translational modification in eukaryotes, affecting as many as 80% of soluble human proteins.[1] This modification, where an acetyl group is added to the alpha-amino group of the N-terminal amino acid of a protein, plays a crucial role in protein stability, folding, localization, and protein-protein interactions.[2][3][4] The N-terminal acetyl-isoleucine (AC-Ile) subset of the proteome, referred to as the AC-Ile-ome, is of significant interest due to the unique physicochemical properties of isoleucine and its implications in various cellular processes and disease states.
This document provides detailed application notes and protocols for the enrichment and analysis of the this compound using mass spectrometry-based proteomics. The methodologies described herein are designed to provide a robust framework for researchers and drug development professionals to identify and quantify N-terminally acetylated isoleucine proteins in complex biological samples.
I. Methodologies for this compound Analysis
The detection of the this compound presents a significant analytical challenge due to the low abundance of any single modified protein and the complexity of the proteome. Therefore, specific enrichment of N-terminally acetylated peptides is essential prior to mass spectrometry analysis.[5] The recommended strategy involves a combination of specific enzymatic digestion and chemical derivatization to isolate N-terminally acetylated peptides.
A powerful approach for N-terminal proteomics combines the use of the metalloendopeptidase Lys-N with strong cation exchange (SCX) chromatography.[6] Lys-N cleaves proteins at the N-terminal side of lysine residues, generating peptides with a C-terminal lysine.[7] Naturally N-terminally acetylated peptides lack a free primary amine at their N-terminus and thus exhibit different chromatographic behavior compared to non-acetylated peptides, allowing for their separation and enrichment.[8]
To distinguish between naturally occurring (in vivo) N-terminal acetylation and any potential chemical acetylation introduced during sample preparation, stable isotope labeling can be employed.[9] For instance, using deuterated acetic anhydride for chemical acetylation allows for the differentiation of endogenous and exogenous modifications by a characteristic mass shift in the mass spectrometer.[9]
Key Methodological Considerations:
-
Enzymatic Digestion: Lys-N is the preferred enzyme as it generates peptides with C-terminal lysine, which simplifies subsequent enrichment strategies.[8][10]
-
Enrichment: Strong Cation Exchange (SCX) chromatography is a robust method for separating N-terminally acetylated peptides from their non-acetylated counterparts based on charge differences.[6][11]
-
Quantitative Analysis: Both label-free and label-based (e.g., SILAC, TMT, iTRAQ) quantification strategies can be integrated into the workflow to compare the abundance of AC-Ile proteins across different experimental conditions.[1][12]
II. Experimental Protocols
Protocol 1: Enrichment of N-Terminal Acetyl-Isoleucine Peptides using Lys-N Digestion and SCX Chromatography
This protocol outlines the steps for the enrichment of N-terminally acetylated peptides from a complex protein lysate.
1. Protein Extraction and Preparation: a. Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. A suitable buffer is 8 M urea in 50 mM ammonium bicarbonate, pH 8. b. Determine protein concentration using a standard protein assay (e.g., Bradford or BCA). c. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. d. Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. e. Quench the alkylation reaction by adding DTT to a final concentration of 5 mM. f. Dilute the sample with 50 mM ammonium bicarbonate, pH 8, to reduce the urea concentration to less than 2 M.
2. Lys-N Digestion: a. Add Lys-N protease (MS-grade) to the protein solution at an enzyme-to-substrate ratio of 1:100 (w/w).[7] b. Incubate the digestion mixture overnight at 37°C.[10]
3. Strong Cation Exchange (SCX) Fractionation: a. Acidify the peptide solution with 0.1% trifluoroacetic acid (TFA). b. Load the acidified peptide solution onto an SCX column pre-equilibrated with 0.1% TFA in 5% acetonitrile. c. Wash the column with the equilibration buffer to remove unbound peptides. d. Elute the peptides using a step gradient of increasing salt concentration (e.g., 50 mM, 100 mM, 200 mM, 500 mM, and 1 M potassium chloride in the equilibration buffer). N-terminally acetylated peptides are expected to elute in the early, low-salt fractions due to their reduced positive charge.[6] e. Collect the fractions and desalt them using C18 solid-phase extraction.
Protocol 2: LC-MS/MS Analysis of Enriched Peptides
This protocol provides general parameters for the analysis of enriched N-terminal acetylated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Liquid Chromatography: a. Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm, 2 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 2% to 35% Mobile Phase B over 60-120 minutes, followed by a wash and re-equilibration step. e. Flow Rate: 200-300 nL/min.
2. Mass Spectrometry: a. Ionization Mode: Positive electrospray ionization (ESI). b. Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). c. Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).[2] d. Full Scan (MS1) Parameters:
- Mass Range: m/z 350-1500.
- Resolution: 60,000-120,000. e. Tandem Scan (MS2) Parameters:
- Fragmentation: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).
- Resolution: 15,000-30,000.
- Isolation Window: m/z 1.2-2.0.
3. Data Analysis: a. Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut) for peptide identification and quantification. b. Database Search Parameters:
- Protease: Lys-N (cleavage N-terminal to K).
- Variable Modifications: Acetylation (Protein N-term), Oxidation (M).
- Fixed Modifications: Carbamidomethyl (C).
- Specify N-terminal Isoleucine as a potential site of acetylation.
- Precursor and fragment mass tolerances should be set according to the instrument's performance.
III. Data Presentation
Quantitative data from this compound studies should be presented in a clear and structured format to facilitate comparison between different conditions. The following table is a template for presenting such data.
Table 1: Template for Quantitative Analysis of the this compound.
| Protein Accession | Gene Name | Protein Name | Sequence of Identified Peptide (AC-Ile...) | Fold Change (Condition 2 vs. 1) | p-value |
| P12345 | GENE1 | Protein A | AC-ILE...K | 2.5 | 0.001 |
| Q67890 | GENE2 | Protein B | AC-ILE...K | -1.8 | 0.015 |
| A1B2C3 | GENE3 | Protein C | AC-ILE...K | 1.2 | 0.045 |
| ... | ... | ... | ... | ... | ... |
This table presents hypothetical data for illustrative purposes.
IV. Visualizations
Diagrams are essential for visualizing complex experimental workflows and biological pathways.
Caption: Experimental workflow for this compound analysis.
Caption: Plausible signaling consequences of AC-Ile.
V. Concluding Remarks
The study of the this compound is a rapidly emerging field with the potential to provide significant insights into the regulation of protein function and its role in health and disease. The methodologies outlined in this document provide a comprehensive framework for the robust and reproducible analysis of N-terminally acetylated isoleucine proteins. By combining specific enzymatic digestion, efficient enrichment strategies, and high-resolution mass spectrometry, researchers can begin to unravel the complexities of this important post-translational modification. The continued development and application of these techniques will be crucial for advancing our understanding of the biological significance of the this compound and for the identification of novel therapeutic targets.
References
- 1. Acetyl-proteomics Service - Creative Proteomics [creative-proteomics.com]
- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 3. N-Terminal AcetylScan® Proteomics | Cell Signaling Technology [cellsignal.com]
- 4. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]
- 6. Exploring new proteome space: combining Lys-N proteolytic digestion and strong cation exchange (SCX) separation in peptide-centric MS-driven proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative N‑Terminal Footprinting of Pathogenic Mycobacteria Reveals Differential Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-step N-Terminomics Based on Isolation of Protein N-Terminal Peptides From LysargiNase Digests by Tip-Based Strong Cation Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of N-Acetyl-Isoleucine Methyl Ester (AC-Ile-OMe) using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the structural analysis of N-acetyl-isoleucine methyl ester (AC-Ile-OMe) using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, TOCSY, and HSQC, are presented. Furthermore, this note includes a summary of predicted chemical shifts and a logical workflow for complete structural assignment, serving as a practical resource for researchers engaged in peptide and small molecule characterization.
Predicted Quantitative NMR Data
The precise chemical shifts for this compound can be influenced by solvent and temperature. However, based on established chemical shift ranges for amino acid derivatives, a predicted set of ¹H and ¹³C NMR chemical shifts are summarized below.[1][2][3] These values serve as a reference for spectral assignment. The proton and carbon numbering is based on the standard IUPAC nomenclature for isoleucine.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound in CDCl₃
| Atom Name | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | - | ~2.0 | ~23.0 |
| Ester OCH₃ | - | ~3.7 | ~52.0 |
| NH | - | ~6.0 - 7.0 (broad) | - |
| Hα | 2 | ~4.5 | ~58.0 |
| Hβ | 3 | ~1.9 | ~37.0 |
| Hγ | 4 | ~1.2 - 1.4 (diastereotopic) | ~25.0 |
| Cγ'H₃ | 6 | ~0.9 (t) | ~11.0 |
| CδH₃ | 5 | ~0.9 (d) | ~15.0 |
| Carbonyl (Amide) | - | - | ~170.0 |
| Carbonyl (Ester) | 1 | - | ~173.0 |
Note: (d) = doublet, (t) = triplet. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm.[2][4]
Experimental Workflow for Structural Elucidation
The structural analysis of this compound by NMR follows a logical progression from simple 1D experiments to more complex 2D correlation experiments. Each step provides specific information that, when combined, allows for the unambiguous assignment of all proton and carbon signals.
Caption: Workflow for NMR-based structural elucidation of this compound.
Experimental Protocols
The following are detailed protocols for the NMR analysis of this compound. These procedures are designed for a standard modern NMR spectrometer.
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal reference.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
Protocol 2: 1D ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Parameter Optimization:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set to approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz).
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine proton ratios.
-
Protocol 3: 2D Homonuclear Correlation (COSY & TOCSY) Acquisition
A. COSY (Correlation Spectroscopy) [5][6][7]
-
Purpose: To identify protons that are coupled to each other through 2-3 bonds (J-coupling). This is crucial for mapping out adjacent protons, such as Hα-Hβ and Hβ-Hγ.[7]
-
Pulse Program: Use a standard COSY pulse sequence (e.g., 'cosygpmfph').
-
Parameters:
-
Spectral Width (F1 and F2): Same as the 1D ¹H spectrum (~12 ppm).
-
Number of Increments (F1): 256-512 increments.
-
Number of Scans per Increment: 2-4 scans.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform 2D Fourier transformation.
-
Symmetrize the spectrum to reduce artifacts.
-
B. TOCSY (Total Correlation Spectroscopy) [5][8]
-
Purpose: To identify all protons within a given spin system, even if they are not directly coupled.[5] For this compound, this will show correlations between Hα, Hβ, Hγ, and the CδH₃ and Cγ'H₃ methyl protons.
-
Pulse Program: Use a standard TOCSY pulse sequence with a mixing time for spin-lock (e.g., 'mlevph').
-
Parameters:
-
Mixing Time: Set to 60-80 ms to allow magnetization transfer throughout the spin system.[8]
-
Other parameters (Spectral Width, Increments, Scans): Similar to the COSY experiment.
-
-
Processing: Process the data similarly to the COSY spectrum.
Protocol 4: 2D Heteronuclear Correlation (HSQC) Acquisition
-
Purpose: To identify which protons are directly attached to which carbon atoms.[5] This experiment correlates the ¹H and ¹³C nuclei through their one-bond J-coupling.
-
Pulse Program: Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
-
Parameters:
-
¹H Spectral Width (F2): ~12 ppm.
-
¹³C Spectral Width (F1): ~180-200 ppm, covering the expected range of carbon signals.
-
Number of Increments (F1): 128-256 increments.
-
Number of Scans per Increment: 4-8 scans.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform 2D Fourier transformation.
-
Phase and baseline correct the resulting spectrum.
-
Data Interpretation and Structure Confirmation
-
1D ¹H Analysis: Identify the number of unique proton signals, their chemical shifts, splitting patterns (multiplicity), and integrations. This provides the initial overview of the molecule's proton environment.
-
COSY Analysis: Starting from an easily identifiable proton signal (e.g., the Hα proton, which is a doublet of doublets), trace its cross-peaks to identify adjacent protons. For example, the Hα will show a cross-peak to the Hβ. The Hβ will, in turn, show cross-peaks to Hα and the Hγ protons.
-
TOCSY Analysis: Confirm the entire isoleucine side-chain spin system. A cross-peak from the Hα signal should show correlations to Hβ, both Hγ protons, the CδH₃ protons, and the Cγ'H₃ protons, confirming they all belong to the same isoleucine residue.
-
HSQC Analysis: Correlate each proton signal to its directly attached carbon. For example, the ¹H signal at ~4.5 ppm (Hα) will show a cross-peak to the ¹³C signal at ~58.0 ppm (Cα). This allows for the unambiguous assignment of all protonated carbons.
-
Final Assignment: By combining the information from all experiments, every proton and carbon signal can be assigned to a specific position in the this compound structure, thereby confirming its chemical identity and purity.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.uzh.ch [chem.uzh.ch]
Application Notes and Protocols for AC-Ile-ome in Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AC-Ile-ome, or N-Acetyl-L-isoleucine methyl ester, is a modified form of the essential branched-chain amino acid (BCAA) L-isoleucine. This derivative incorporates two key chemical modifications: an N-terminal acetyl group and a methyl ester at the carboxyl terminus. These modifications are expected to alter the compound's physicochemical properties, potentially enhancing its utility in cell culture experiments compared to its unmodified counterpart, L-isoleucine.
The N-acetylation can protect against enzymatic degradation and may influence protein stability and interactions.[1][2][3] The methyl ester group typically increases the lipophilicity of amino acids, which can lead to enhanced permeability across cell membranes.[4][5]
Isoleucine itself is a critical regulator of cellular metabolism and growth, most notably through its role in activating the mechanistic Target of Rapamycin (mTOR) signaling pathway.[6][7][8] The mTOR pathway is a central controller of protein synthesis, cell proliferation, and survival. This document provides detailed, albeit hypothesized, application notes and protocols for utilizing this compound to study these processes in a cell culture setting.
Note: The experimental data and protocols provided herein are illustrative and based on the known functions of L-isoleucine and the predicted properties of this compound. Researchers should perform their own dose-response and time-course experiments to optimize conditions for their specific cell lines and experimental questions.
Hypothesized Biological Effects
Based on the known roles of L-isoleucine, this compound is postulated to:
-
Activate the mTORC1 signaling pathway: Leading to downstream phosphorylation of key targets like S6 Kinase (S6K) and 4E-BP1.
-
Promote protein synthesis: As a direct consequence of mTORC1 activation.
-
Influence cell proliferation and growth: By providing both a key building block for new proteins and a signal for anabolic processes.
-
Exhibit enhanced cellular uptake: Due to the increased lipophilicity conferred by the methyl ester group.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on a typical mammalian cell line (e.g., HEK293, MCF-7, or C2C12 myotubes).
Table 1: Illustrative Dose-Response of this compound on mTORC1 Pathway Activation
| Concentration of this compound (µM) | p-mTOR (Ser2448) Relative Density (%) | p-S6K (Thr389) Relative Density (%) | p-4E-BP1 (Thr37/46) Relative Density (%) |
| 0 (Vehicle Control) | 100 ± 8 | 100 ± 11 | 100 ± 9 |
| 10 | 150 ± 12 | 145 ± 15 | 130 ± 10 |
| 50 | 280 ± 20 | 265 ± 18 | 210 ± 15 |
| 100 | 450 ± 35 | 420 ± 25 | 350 ± 22 |
| 250 | 460 ± 30 | 430 ± 28 | 355 ± 25 |
Data are presented as mean ± standard deviation, normalized to the vehicle control. This data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Effect of this compound on Cell Proliferation (72-hour incubation)
| Treatment | Cell Count (x 10^4 cells/well) | % Increase in Proliferation vs. Control |
| Vehicle Control | 15.2 ± 1.1 | 0% |
| L-Isoleucine (100 µM) | 20.5 ± 1.5 | 34.9% |
| This compound (100 µM) | 24.8 ± 1.8 | 63.2% |
Data are presented as mean ± standard deviation. This data is hypothetical and for illustrative purposes only, suggesting potentially higher efficacy for the modified compound.
Mandatory Visualizations
The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for investigating this compound.
Caption: Hypothesized mTORC1 signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is a small molecule that should be dissolved in a suitable solvent. Due to its methyl ester group, it is predicted to have higher solubility in organic solvents than in aqueous solutions.
-
Primary Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: To make a 100 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 10 mg vial (MW: 187.24 g/mol ), add 534 µL of DMSO.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When protected from light and moisture, the stock solution should be stable for several months.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in serum-free cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group receives the same final concentration of DMSO as the highest concentration treatment group.
-
Protocol 2: Western Blot Analysis of mTORC1 Pathway Activation
This protocol outlines a method to assess the phosphorylation status of key mTORC1 pathway proteins following this compound treatment.
-
Cell Seeding:
-
Seed cells (e.g., HEK293) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours in complete growth medium.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce basal mTORC1 activity, aspirate the complete medium and replace it with serum-free medium.
-
Incubate the cells for 4-6 hours.
-
-
Treatment:
-
Prepare working solutions of this compound in serum-free medium at 2x the final desired concentrations (e.g., 20 µM, 100 µM, 200 µM).
-
Aspirate the starvation medium and add the treatment solutions to the wells. Include a vehicle control (medium with DMSO).
-
Incubate for a short period, typically 15-60 minutes, to observe acute signaling events.
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-mTOR, anti-p-S6K, anti-total-mTOR, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal or a loading control (e.g., GAPDH).
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability and proliferation over a longer time course.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Allow cells to adhere for 24 hours.
-
-
Treatment:
-
Prepare 2x working concentrations of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the treatment or vehicle control solutions to the appropriate wells.
-
Incubate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Pipette up and down to dissolve the formazan crystals. Place on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of proliferation relative to the vehicle control. Plot the results as a dose-response curve.
-
References
- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for the Incorporation of N-acetyl-L-isoleucine methyl ester (AC-Ile-ome) into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These modifications can significantly enhance the therapeutic properties of peptides, including their stability, bioavailability, and target affinity. N-acetylation and C-terminal methylation are common modifications that can improve a peptide's pharmacokinetic profile. N-acetylation can increase resistance to aminopeptidases, while C-terminal esterification can neutralize the charge and increase lipophilicity, potentially aiding in membrane permeability.
This document provides a detailed protocol for the incorporation of N-acetyl-L-isoleucine methyl ester (AC-Ile-ome) into peptide sequences using solid-phase peptide synthesis (SPPS). While this compound itself is not a standard building block, this protocol outlines the necessary steps for its successful incorporation, addressing potential challenges such as steric hindrance during coupling reactions. The methodologies described herein are based on established SPPS principles and can be adapted for various peptide sequences.
Data Presentation
The successful incorporation of modified amino acids is dependent on several factors, including the coupling reagents, reaction time, and the sequence of the peptide itself. The following tables provide representative data for the incorporation of sterically hindered or N-modified amino acids, which can be used as a benchmark for optimizing the incorporation of this compound.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acid Incorporation
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Representative Crude Purity (%) | Notes |
| HBTU/DIEA | 2-5 | 2-4 | 70-85 | Standard, effective for most couplings. |
| HATU/DIEA | 2-5 | 2-4 | 85-95 | More efficient for sterically hindered amino acids.[1] |
| DIC/HOBt | 10-15 | 4-6 | 60-75 | Can be less effective for difficult couplings. |
| PyBOP/DIEA | 2-5 | 2-4 | 80-90 | Another effective reagent for hindered couplings. |
Table 2: Typical Yield and Purity for Peptides Containing Modified Amino Acids
| Peptide Length (amino acids) | Overall Crude Peptide Yield (%) | Purity after RP-HPLC (%) |
| 5-10 | 50-75 | >98 |
| 11-20 | 30-50 | >95 |
| >20 | 10-30 | >95 |
Note: Yields are highly dependent on the specific peptide sequence and the efficiency of each coupling step.[1]
Experimental Protocols
This section details the step-by-step methodology for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
N-acetyl-L-isoleucine methyl ester (this compound)
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Diethyl ether (cold)
-
Reverse-Phase HPLC (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a starting scale of 0.1 mmol of resin.
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF (approximately 10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[2]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[1]
-
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed.[2]
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound (Final Coupling Step):
-
This step assumes this compound is being added to the N-terminus of the peptide.
-
In a separate vial, dissolve this compound (3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the deprotected N-terminal of the peptide-resin.
-
Due to potential steric hindrance from the N-acetyl group, extend the coupling time to 4-6 hours or overnight at room temperature.[1]
-
A second coupling may be necessary if the initial coupling is incomplete.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Final Washing and Drying:
-
After the final coupling step, wash the resin with DMF (3x), DCM (3x), and finally with methanol (2x).
-
Dry the resin under vacuum for at least 1 hour.
-
Peptide Cleavage and Deprotection
Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
Cleavage from Resin:
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried peptide-resin (approximately 10 mL/g of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
A white precipitate should form.
-
-
Collection and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Allow the crude peptide to air dry to remove residual ether, then dry under vacuum.
-
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
-
Characterization:
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an this compound containing peptide.
References
Application Notes and Protocols: AC-Ile-Pro-NHS Ester as a Versatile Building Block for Protein Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] The modular nature of PROTACs allows for the rational design and synthesis of potent and selective degraders.[4][5]
This document provides detailed application notes and experimental protocols for the use of AC-Ile-Pro-NHS Ester , a functionalized building block for the synthesis of protein degraders. This building block incorporates a derivative of a von Hippel-Lindau (VHL) E3 ligase ligand, one of the most successfully utilized E3 ligases in PROTAC development.[6][7][8] The N-hydroxysuccinimide (NHS) ester provides a reactive handle for facile conjugation to a linker or a POI ligand containing a primary or secondary amine.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs operate by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[2][9]
Section 1: Synthesis of a PROTAC using AC-Ile-Pro-NHS Ester
This section outlines the synthetic protocol for conjugating the AC-Ile-Pro-NHS Ester building block to a POI ligand containing a linker with a terminal amine.
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC from the AC-Ile-Pro-NHS Ester is a straightforward coupling reaction. The workflow involves the reaction of the NHS ester with an amine-functionalized POI ligand, followed by purification and characterization of the final PROTAC molecule.
Protocol: Amide Coupling Reaction
Materials:
-
AC-Ile-Pro-NHS Ester
-
Amine-functionalized POI ligand
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vial and magnetic stirrer
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add AC-Ile-Pro-NHS Ester (1.1-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product and consumption of starting materials.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to verify the structure.
Section 2: Characterization of the Synthesized PROTAC
A thorough characterization of the newly synthesized PROTAC is crucial to ensure its identity, purity, and functionality. This involves a series of in vitro biochemical and biophysical assays.
Assessment of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[2][9] Several techniques can be employed to characterize this interaction.
TR-FRET is a proximity-based assay that can quantify the formation of the ternary complex in solution.[10][11][12]
Protocol: TR-FRET Assay
-
Reagent Preparation:
-
Label the purified POI and E3 ligase (VHL complex) with a suitable FRET donor (e.g., Terbium cryptate-labeled antibody against a tag on the POI) and acceptor (e.g., d2-labeled antibody against a tag on the E3 ligase), respectively.
-
-
Assay Setup:
-
In a low-volume 384-well plate, add a fixed concentration of the labeled POI and E3 ligase.
-
Add a serial dilution of the synthesized PROTAC.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which 50% of the maximal ternary complex is formed (TC50).
-
SPR is a label-free technique that can provide detailed kinetic information about binary and ternary complex formation.[2][9]
Protocol: SPR Analysis
-
Immobilization:
-
Immobilize the purified E3 ligase (VHL complex) onto an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the sensor surface to determine the binding affinity and kinetics to the E3 ligase.
-
In a separate experiment, flow a series of concentrations of the PROTAC over an immobilized POI to determine its binding characteristics.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the POI mixed with a serial dilution of the PROTAC over the immobilized E3 ligase.
-
The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions.
-
| Assay | Parameter Measured | Advantages | Disadvantages |
| TR-FRET | Ternary complex formation (TC50) | High-throughput, solution-based | Requires labeled proteins, indirect measurement |
| SPR | Binary and ternary binding kinetics (ka, kd, KD) | Label-free, provides kinetic data | Lower throughput, requires specialized equipment |
Table 1: Comparison of assays for ternary complex characterization.
Section 3: Evaluation of PROTAC-Mediated Protein Degradation
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Experimental Workflow: Cellular Degradation Assays
A typical workflow involves treating cells with the PROTAC, followed by cell lysis and quantification of the target protein levels.
Western Blot Analysis
Western blotting is a semi-quantitative method to visualize the reduction in target protein levels.[13][14][15]
Protocol: Western Blot
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody.
-
Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal and quantify band intensities.
-
Normalize POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
HiBiT Luminescence Assay
The HiBiT assay is a highly sensitive, quantitative method for measuring protein abundance in live cells or lysates.[17][18][19][20]
Protocol: HiBiT Lytic Assay
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI.
-
-
Assay Setup:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
-
-
PROTAC Treatment:
-
Treat cells with a serial dilution of the PROTAC for the desired time.
-
-
Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the signal to a vehicle-treated control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
| Parameter | Description |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. |
| Dmax | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. |
Table 2: Key parameters for evaluating PROTAC efficacy.
Conclusion
The AC-Ile-Pro-NHS Ester represents a valuable and versatile building block for the synthesis of VHL-based PROTACs. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and cellular evaluation of novel protein degraders. By employing a combination of these biochemical, biophysical, and cell-based assays, researchers can effectively advance the development of targeted protein degraders as powerful research tools and potential therapeutic agents.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ウェスタンブロッティング サンプル調製技術 | Bio-Rad [bio-rad.com]
- 17. benchchem.com [benchchem.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 19. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of AC-Ile-ome Hydrolase (AIH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-isoleucine (AC-Ile-ome) is an N-acetylated derivative of the essential branched-chain amino acid, isoleucine. While the precise biological roles of many N-acetylated amino acids are still under investigation, they are increasingly recognized as important signaling molecules and metabolic intermediates. This document outlines a hypothetical high-throughput screening (HTS) campaign to identify small molecule inhibitors of a novel, putative enzyme, "this compound Hydrolase" (AIH). AIH is hypothesized to be a key regulator in a novel signaling pathway involved in cellular stress response. The discovery of potent and selective AIH inhibitors could provide valuable tool compounds for studying this pathway and may represent a novel therapeutic strategy.
This application note provides a detailed protocol for a fluorescence-based HTS assay to identify AIH inhibitors, presents a sample data set from a hypothetical screen, and illustrates the underlying signaling pathway and experimental workflow.
Hypothetical Signaling Pathway Involving this compound Hydrolase (AIH)
The working hypothesis is that under cellular stress, the levels of this compound increase, leading to the activation of a downstream pro-survival transcription factor, "Survival Factor-1" (SF-1). AIH acts as a negative regulator of this pathway by hydrolyzing this compound, thus dampening the pro-survival signal. Inhibition of AIH would therefore be expected to potentiate the stress-response pathway, which could be beneficial in certain disease contexts.
Caption: Hypothetical signaling pathway involving this compound Hydrolase (AIH).
Experimental Protocols
Principle of the Assay
The HTS assay for AIH activity is a fluorescence-based assay utilizing a fluorogenic substrate, AC-Ile-4-methylcoumarinyl-7-amide (AC-Ile-MCA). AIH cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to AIH activity. Small molecule inhibitors of AIH will decrease the rate of AMC production.
Materials and Reagents
-
AIH Enzyme: Recombinant human AIH, purified to >95% homogeneity.
-
Substrate: AC-Ile-MCA (custom synthesis).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Positive Control: A known, reversible competitive inhibitor of a related hydrolase (e.g., a boronic acid-containing compound).
-
Negative Control: DMSO.
-
Plates: 384-well, black, flat-bottom, non-treated polystyrene plates.
-
Compound Library: Small molecule library dissolved in 100% DMSO.
HTS Assay Workflow
The following workflow is designed for a fully automated HTS platform.
Caption: High-throughput screening workflow for the identification of AIH inhibitors.
Detailed Screening Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in 100% DMSO) into the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.
-
Negative Control Wells: Dispense 50 nL of 100% DMSO.
-
Positive Control Wells: Dispense 50 nL of the positive control inhibitor.
-
-
Enzyme Addition: Add 10 µL of AIH enzyme solution (at 2X final concentration) in assay buffer to all wells of the assay plate using a multi-drop dispenser.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Reaction: Add 10 µL of the AC-Ile-MCA substrate solution (at 2X final concentration, typically at the Km value) in assay buffer to all wells to start the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate into a kinetic plate reader and monitor the increase in fluorescence (Excitation: 365 nm, Emission: 450 nm) every 30 seconds for 20 minutes.
Data Analysis and Hit Criteria
-
Rate Calculation: For each well, calculate the initial reaction rate (V) by performing a linear regression of the fluorescence signal over time.
-
Percentage Inhibition: Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_neg_control - V_background)) Where:
-
V_compound is the rate in the presence of a test compound.
-
V_neg_control is the average rate of the negative control wells (DMSO).
-
V_background is the average rate of wells with no enzyme.
-
-
Z' Factor Calculation: Assess the quality of the assay for each plate using the Z' factor: Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control| A Z' factor > 0.5 indicates an excellent assay.
-
Hit Identification: Primary hits are typically defined as compounds that exhibit a percentage inhibition greater than a certain threshold (e.g., > 50% or > 3 standard deviations from the mean of the negative controls).
Quantitative Data Summary
The following table summarizes hypothetical data from a primary screen of 10,000 compounds and subsequent confirmation and dose-response analysis of the initial hits.
| Parameter | Value | Notes |
| HTS Campaign Summary | ||
| Library Size | 10,000 | A diverse small molecule library. |
| Hit Rate (Primary Screen) | 0.8% | 80 compounds identified. |
| Confirmed Hits | 25 | Hits confirmed in a repeat single-point assay. |
| Assay Performance Metrics | ||
| Z' Factor (Average) | 0.78 ± 0.05 | Indicates a robust and reliable assay. |
| Signal-to-Background | 12.5 | |
| Dose-Response Data for Top 3 Confirmed Hits | ||
| Compound ID | IC50 (µM) | Hill Slope |
| HTS-001 | 0.25 | 1.1 |
| HTS-002 | 1.2 | 0.9 |
| HTS-003 | 5.8 | 1.0 |
Conclusion
The described HTS assay provides a robust and reliable method for identifying novel inhibitors of this compound Hydrolase. The workflow is amenable to full automation and yields high-quality data suitable for large-scale screening campaigns. The identified hit compounds, such as HTS-001, serve as excellent starting points for further medicinal chemistry optimization and for use as chemical probes to further elucidate the biological function of the AIH signaling pathway. These application notes and protocols provide a comprehensive guide for researchers initiating similar drug discovery efforts targeting novel hydrolases.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-acetyl-L-isoleucine methyl ester (AC-Ile-ome)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of N-acetyl-L-isoleucine methyl ester (AC-Ile-ome) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common two-step approach for synthesizing this compound?
A1: The most prevalent method involves a two-step synthesis. The first step is the esterification of L-isoleucine to form L-isoleucine methyl ester hydrochloride. The second step is the N-acetylation of the resulting amino ester to yield the final product, N-acetyl-L-isoleucine methyl ester.
Q2: What are the critical factors affecting the yield and purity of the final product?
A2: Key factors include the purity of starting materials, reaction temperature, pH, choice of reagents, and reaction time. For instance, in the N-acetylation step, controlling the pH is crucial for selective acetylation of the α-amino group.[1]
Q3: What are the primary side reactions to be aware of during this synthesis?
A3: The main side reactions include racemization of the chiral center of isoleucine, hydrolysis of the methyl ester back to the carboxylic acid, and over-acetylation if other reactive functional groups are present. Racemization can be a concern, particularly with N-acetylated amino acids.[2]
Q4: How can I purify the final product, this compound?
A4: Column chromatography is a common and effective method for purifying this compound.[3][4][5] The choice of eluent system is critical for achieving good separation from impurities. Additionally, techniques like extraction and washing with acidic and basic solutions can help remove unreacted starting materials and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of L-Isoleucine Methyl Ester | Incomplete reaction during esterification. | - Ensure anhydrous conditions as water can inhibit the reaction. - Use a slight excess of the esterifying agent (e.g., thionyl chloride or trimethylchlorosilane). - Increase the reaction time or temperature, monitoring the reaction progress by TLC. |
| Low Yield of this compound | Incomplete N-acetylation. | - Ensure the L-isoleucine methyl ester hydrochloride is fully neutralized before adding the acetylating agent. - Use a slight excess of acetic anhydride. - Control the reaction temperature; reactions are often carried out at 0°C to room temperature.[6] |
| Hydrolysis of the methyl ester during workup. | - Maintain non-aqueous or anhydrous conditions during the reaction. - During workup, use mild acidic and basic washes and avoid prolonged exposure to strong aqueous acids or bases. Ester hydrolysis can occur in the presence of aqueous acid or base.[7] | |
| Presence of Impurities in the Final Product | Unreacted L-isoleucine methyl ester. | - Ensure complete acetylation by monitoring the reaction with TLC. - Use column chromatography for purification, selecting an appropriate eluent system to separate the more polar starting material from the product. |
| Formation of di-acetylated byproducts (if applicable). | - This is less common for isoleucine but can occur. Use a controlled amount of acetic anhydride (close to stoichiometric). | |
| Racemization of the product. | - N-acetylated amino acids can be prone to racemization, especially under harsh basic or acidic conditions or elevated temperatures.[2][8][9] - Perform the N-acetylation under mild conditions (e.g., neutral pH, low temperature). | |
| Difficulty in Purifying the Product | Poor separation during column chromatography. | - Optimize the eluent system for column chromatography. A gradient of ethyl acetate in hexanes is a good starting point. - Ensure the crude product is sufficiently dry and free of highly polar impurities before loading onto the column. |
Experimental Protocols
Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride
This protocol is based on a general method for the esterification of amino acids.
Materials:
-
L-Isoleucine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Diethyl ether
Procedure:
-
Suspend L-isoleucine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or stir at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue to precipitate the L-isoleucine methyl ester hydrochloride as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be used in the next step without further purification.
Step 2: Synthesis of N-acetyl-L-isoleucine methyl ester (this compound)
This protocol is a general method for the N-acetylation of amino acid esters.
Materials:
-
L-Isoleucine methyl ester hydrochloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Triethylamine (TEA) or another non-nucleophilic base
-
Acetic anhydride (Ac₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend L-isoleucine methyl ester hydrochloride (1.0 eq) in an anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Parameter | Recommended Condition | Expected Yield | Expected Purity |
| Esterification | Reagent | Thionyl chloride or TMSCl in Methanol | >90% | >95% (as hydrochloride salt) |
| Temperature | 0°C to Reflux | |||
| Reaction Time | 2-16 hours | |||
| N-Acetylation | Reagent | Acetic Anhydride with Triethylamine | 80-95% | >98% (after chromatography) |
| Temperature | 0°C to Room Temperature | |||
| Reaction Time | 2-4 hours |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 4. youtube.com [youtube.com]
- 5. rnlkwc.ac.in [rnlkwc.ac.in]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids - Google Patents [patents.google.com]
- 9. Racemization of Acylated Amino Acids [jstage.jst.go.jp]
Technical Support Center: AC-Ile-ome Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-Ile-ome. The information is designed to help you anticipate and address stability issues encountered during experiments involving aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound, or N-acetyl-L-isoleucine methyl ester, is a derivative of the amino acid isoleucine. Like many ester-containing compounds, it is susceptible to hydrolysis in aqueous environments, which can lead to the formation of N-acetyl-L-isoleucine and methanol. This degradation can impact the compound's purity, concentration, and ultimately the reproducibility and validity of experimental results.
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the methyl ester bond. This reaction can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, a hydroxide ion directly attacks the carbonyl carbon.
Q3: What factors can influence the rate of this compound degradation?
A3: Several factors can significantly impact the stability of this compound in aqueous solutions. These include pH, temperature, buffer composition, and the presence of enzymatic contaminants. Generally, the hydrolysis rate is slowest near neutral pH and increases under acidic or basic conditions. Higher temperatures also accelerate the degradation process.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to prepare fresh solutions of this compound immediately before use. If storage is necessary, solutions should be kept at low temperatures (2-8°C or frozen) and buffered at a pH close to neutral (pH 6-7). Avoid high temperatures and exposure to strong acids or bases. Using purified water and sterile techniques can also prevent enzymatic degradation from microbial contamination.
Q5: How can I detect and quantify the degradation of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound. This technique can separate the parent compound from its primary degradant, N-acetyl-L-isoleucine. By running a time-course study, you can quantify the decrease in the this compound peak area and the corresponding increase in the degradation product peak area to determine the rate of degradation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles. Perform a quick purity check of the stock solution using HPLC before critical experiments. |
| Loss of compound activity or concentration | Hydrolysis of the methyl ester. | Maintain the pH of the solution between 6 and 7. Work at lower temperatures whenever possible. Reduce the time the compound is in an aqueous solution before analysis or use. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products (e.g., N-acetyl-L-isoleucine). | Confirm the identity of the new peak by comparing its retention time with a standard of the suspected degradant or by using mass spectrometry (MS). Optimize chromatographic conditions to ensure baseline separation of the parent compound and its degradants. |
| Rapid degradation even at neutral pH | Presence of esterase enzymes from microbial contamination. | Use sterile, high-purity water (e.g., HPLC-grade, sterile-filtered). Filter-sterilize your final solution using a 0.22 µm filter. |
| Precipitation of compound in solution | Poor solubility of this compound or its degradation product at a specific pH or temperature. | Determine the solubility of this compound and its degradation products under your experimental conditions. Consider using a co-solvent if compatible with your experimental setup, but be aware that this may also affect stability. |
Data Presentation: Factors Influencing this compound Stability
The following table summarizes the key factors that can affect the stability of this compound in aqueous solutions. Researchers can use this as a guide to design their experiments and can populate a similar table with their own quantitative data.
| Factor | Effect on Stability | General Trend | Recommendations for Maximizing Stability |
| pH | Catalyzes hydrolysis of the ester bond. | Stability is generally highest around neutral pH and decreases significantly in acidic (pH < 4) and basic (pH > 8) conditions.[1] | Maintain pH between 6.0 and 7.5. Use a suitable buffer system to control pH. |
| Temperature | Increases the rate of chemical reactions, including hydrolysis. | Degradation rate increases with increasing temperature. | Prepare and store solutions at low temperatures (e.g., 2-8°C). For long-term storage, freeze aliquots at -20°C or -80°C. |
| Buffer Species | Some buffer components can participate in the hydrolysis reaction. | Nucleophilic buffer species may accelerate degradation. | Use non-nucleophilic buffers such as phosphate or MES. |
| Ionic Strength | Can influence reaction rates in solution. | The effect can be complex and may need to be determined empirically for the specific experimental conditions. | Maintain a consistent ionic strength across experiments for reproducibility. |
| Enzymatic Contamination | Esterases can rapidly hydrolyze the ester bond. | Even trace amounts of esterases can lead to significant degradation. | Use sterile techniques, high-purity water, and consider adding esterase inhibitors if compatible with the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade acetonitrile and methanol
-
Phosphate buffer (pH 7.0)
-
Volumetric flasks and pipettes
-
HPLC system with UV or MS detector
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the final concentration.
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with 3% H₂O₂.
-
Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute to the final concentration.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at a high temperature (e.g., 105°C) for a defined period.
-
Also, incubate a solution of this compound in phosphate buffer (pH 7.0) at an elevated temperature (e.g., 60°C).
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a defined period.
-
Keep a control sample in the dark.
-
Sample at various time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general reversed-phase HPLC method to separate and quantify this compound and its primary hydrolysis product, N-acetyl-L-isoleucine. Method optimization will be required for specific instrumentation and applications.
1. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dilute samples from the stability study (Protocol 1) or experimental samples to a suitable concentration within the linear range of the assay using the initial mobile phase composition (95% A: 5% B).
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is suitable for its intended purpose.[2][3]
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting this compound stability issues.
Caption: A general workflow for assessing the stability of this compound.
References
- 1. web.viu.ca [web.viu.ca]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AC-Ile-ome Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-acetyl-L-isoleucine methyl ester (AC-Ile-ome) during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, or N-acetyl-L-isoleucine methyl ester, is a derivative of the amino acid L-isoleucine. Its chemical structure includes an N-terminal acetyl group and a C-terminal methyl ester. These modifications can influence its chemical properties, including solubility.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H17NO3 | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What are the recommended solvents?
Like many N-acetylated amino acid derivatives, this compound is expected to have limited solubility in aqueous solutions alone. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization. Based on data for similar compounds like N-acetyl-D-leucine, high solubility can be achieved in DMSO.
Q3: What is a typical starting concentration for a DMSO stock solution?
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What can I do?
This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous medium. Try performing a serial dilution to determine the maximum tolerated concentration.
-
Optimize the co-solvent percentage: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 1% (v/v), to avoid solvent-induced cytotoxicity. However, a slightly higher percentage (e.g., up to 2%) might be necessary to maintain solubility for some compounds.
-
Use a gentle dilution method: When preparing your working solution, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider alternative co-solvents: If DMSO is problematic, ethanol is another option, although it is generally used at lower final concentrations in cell-based assays.
-
Incorporate a surfactant: The use of a biocompatible surfactant, such as a low concentration of Tween-20 or Triton X-100, in the final dilution can sometimes improve solubility. This is more common in biochemical assays than in cell-based assays.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
-
Potential Cause: Precipitation of this compound in the cell culture medium, leading to an unknown and variable effective concentration.
-
Troubleshooting Steps:
-
Visually inspect your assay plates: Look for any signs of precipitation in the wells after adding the compound.
-
Perform a solubility test: Prepare a series of dilutions of your this compound stock solution in your cell culture medium and observe for precipitation over time.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your concentrated stock solution immediately before each experiment.
-
Filter your working solution: If you suspect precipitation, you can filter your final working solution through a 0.22 µm syringe filter before adding it to the cells.
-
Problem 2: Observed cytotoxicity at concentrations where the compound is expected to be inactive.
-
Potential Cause: The solvent (e.g., DMSO) is reaching toxic levels for the cells.
-
Troubleshooting Steps:
-
Calculate the final solvent concentration: Ensure the final concentration of your organic solvent is within the tolerated range for your specific cell line (typically <1% for DMSO).
-
Run a solvent control: Include a control group in your experiment that is treated with the same final concentration of the solvent used to dissolve this compound. This will help differentiate between compound-specific effects and solvent-induced toxicity.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation.
-
Use this working solution immediately in your cell-based assay.
Potential Signaling Pathways and Experimental Workflows
While the specific mechanism of action for this compound is not well-documented, N-acylated amino acids have been implicated in various biological processes, including the modulation of inflammatory signaling pathways. Based on the activities of related molecules, a hypothetical pathway that could be investigated is the NF-κB signaling pathway.
Caption: Hypothetical NF-κB signaling pathway potentially modulated by this compound.
To investigate the solubility and biological effects of this compound, a structured experimental workflow is recommended.
Caption: Experimental workflow for testing this compound in in vitro assays.
References
Technical Support Center: Optimizing AC-Ile-ome Modifications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the modification of N-acetyl-isoleucine methyl ester (AC-Ile-ome).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and modification of this compound.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from incomplete reactions in either the esterification or the N-acetylation step.
-
Incomplete Esterification: The conversion of L-isoleucine to its methyl ester is a critical first step. If this reaction is not efficient, the overall yield will be significantly reduced.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the ester product. Use a reliable esterification method, such as the thionyl chloride or trimethylchlorosilane (TMSCl) in methanol procedure, which has been shown to produce high yields.[1][2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
-
Inefficient N-acetylation: The subsequent acetylation of the isoleucine methyl ester can also be a source of low yield.
-
Poor Coupling Efficiency (in subsequent modifications): If this compound is being coupled to another molecule, steric hindrance from the branched side chain of isoleucine can be a factor.
-
Solution: Consider using more powerful coupling reagents like HATU, HCTU, or PyAOP, which are known to be effective for sterically hindered amino acids.[5][6][7] Performing a "double coupling" (repeating the coupling step with fresh reagents) or extending the reaction time can also improve yields.[5][8] Microwave-assisted synthesis can sometimes enhance reaction kinetics and efficiency.[5]
-
Question: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: The primary side reactions of concern are racemization and the formation of dipeptides or other byproducts.
-
Racemization: The chiral integrity of the isoleucine backbone is crucial. Harsh reaction conditions, particularly during activation and coupling, can lead to the formation of diastereomers, which are often difficult to separate.
-
Solution: Use coupling reagents known to suppress racemization, such as HATU.[5] Avoid excessive heating and prolonged reaction times where possible.[8] It is advisable to check for epimerization by synthesizing control peptides with both L- and D-amino acids to establish a baseline for comparison.[8]
-
-
Dipeptide Formation: During the N-acetylation step, if not performed correctly, self-condensation of the amino acid ester can occur, leading to the formation of dipeptides.
-
Solution: Ensure that the N-acetylation is carried out under conditions that favor the desired reaction over intermolecular condensation. This can often be achieved by controlling the concentration of reactants and the reaction temperature.[4]
-
-
Incomplete Deprotection or Side-Chain Reactions: If you are working with protected forms of isoleucine, incomplete removal of protecting groups or reactions at the side chain can lead to impurities.
-
Solution: Choose orthogonal protecting groups that can be removed selectively without affecting other parts of the molecule. Ensure that the deprotection conditions are appropriate and that the reaction goes to completion.
-
Question: I am having difficulty purifying the final this compound product. What are some effective purification strategies?
Answer: Purification challenges often arise from the solubility of the product and the presence of closely related impurities.
-
Solubility Issues: this compound, being a modified amino acid, can have variable solubility in different solvents.
-
Chromatographic Separation: Standard column chromatography is the most common method for purification.
-
Solution: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for purifying peptides and their derivatives. A gradient of acetonitrile in water with a TFA modifier is a common mobile phase system. Careful optimization of the gradient profile is key to separating closely eluting impurities.
-
-
Crystallization: If the product is a solid and sufficiently pure after initial workup, crystallization can be an effective final purification step.
-
Solution: Experiment with different solvent systems to find one that allows for slow crystallization, which will yield the purest product.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable and high-yielding method for the esterification of L-isoleucine?
A1: A convenient and efficient method is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature.[2][3] This method avoids harsh conditions and often results in good to excellent yields of the amino acid methyl ester hydrochloride.[2][3] Another common method involves using thionyl chloride in methanol.[1]
Q2: What are the recommended conditions for the N-acetylation of isoleucine methyl ester?
A2: A standard and effective method is the Schotten-Baumann reaction, where the amino acid ester is treated with acetic anhydride or acetyl chloride under basic conditions.[4] Another approach involves using triethyl orthoacetate (TEOA), which can concurrently perform N-acetylation and esterification.[10]
Q3: How can I monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product.[2] For more detailed analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is highly recommended.
Q4: What are the best coupling reagents for attaching this compound to another molecule?
A4: For sterically hindered amino acids like isoleucine, uronium/aminium or phosphonium salt-based reagents are highly recommended.[5] Reagents such as HATU, HCTU, and PyAOP are particularly effective due to their high reactivity and ability to minimize racemization.[5][6][7]
Data Summary
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Comparison of Esterification Methods for Amino Acids
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference |
| TMSCl Method | Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | 12-24 hours | >90% | [2][3] |
| Thionyl Chloride Method | Thionyl Chloride (SOCl₂) | Methanol | 0°C to Reflux | 2-4 hours | >95% | [1] |
Table 2: Recommended Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Notes | Reference |
| HATU | Uronium/Aminium | Very High | Low | Often the reagent of choice for difficult couplings. | [5][7] |
| HCTU | Uronium/Aminium | High | Low to Medium | A cost-effective alternative to HATU. | [5][7] |
| PyAOP | Phosphonium | Very High | Low | Particularly effective for N-methylated amino acids. | [6][7] |
| DIC/HOBt | Carbodiimide | Medium | Medium | A classic reagent combination, may be less effective for severely hindered couplings. | [5] |
Experimental Protocols
Protocol 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (via TMSCl Method)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add L-isoleucine (0.1 mol).
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.
-
Solvent Addition: Add methanol (100 mL) to the mixture.
-
Reaction: Stir the resulting solution or suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Concentrate the reaction mixture on a rotary evaporator to obtain the L-isoleucine methyl ester hydrochloride as a solid. The product can often be used in the next step without further purification.[2][3]
Protocol 2: Synthesis of N-acetyl-L-isoleucine methyl ester
-
Dissolution: Dissolve L-isoleucine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane or a mixture of acetone, triethylamine, and acetic anhydride).[11]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and create a basic environment.
-
Acetylation: Add acetic anhydride (typically 1.0 to 1.1 molar equivalents) to the solution.[4]
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 60-115°C, depending on the solvent and scale).[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with water or a mild acid. Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel or by RP-HPLC.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. researchgate.net [researchgate.net]
- 10. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to prevent the hydrolysis of AC-Ile-ome during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of N-acetyl-L-isoleucine methyl ester (AC-Ile-ome) during experiments.
Troubleshooting Guide
Encountering issues with this compound stability? This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solutions |
| Inconsistent experimental results | Hydrolysis of this compound leading to variable concentrations of the active compound. | - Prepare fresh solutions of this compound for each experiment.- Use a buffered solution within the optimal pH range (see FAQ).- Monitor the integrity of stock and working solutions using HPLC. |
| Loss of compound activity over time | Gradual hydrolysis of the methyl ester group, forming N-acetyl-L-isoleucine. | - Store stock solutions in an anhydrous aprotic solvent (e.g., DMSO) at -20°C or lower in small, single-use aliquots to minimize freeze-thaw cycles.- For aqueous working solutions, prepare them immediately before use and keep them on ice. |
| Precipitation in aqueous solutions | Poor solubility of this compound, which can be exacerbated by changes in pH or temperature. | - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) before diluting it into your aqueous experimental medium.- Ensure the final concentration of the organic solvent in your aqueous medium is low and does not interfere with your experiment. |
| Unexpected biological effects | The hydrolysis product, N-acetyl-L-isoleucine, may have its own biological activity, confounding experimental results. | - Run a control experiment with N-acetyl-L-isoleucine to assess its individual effects.- Minimize hydrolysis by strictly following the recommended handling and storage procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experiments?
A1: The primary cause of this compound degradation is the hydrolysis of its methyl ester group. This reaction is catalyzed by both acidic and basic conditions and is also influenced by temperature. The hydrolysis product is N-acetyl-L-isoleucine and methanol.
Q2: What is the optimal pH range to maintain the stability of this compound in aqueous solutions?
A2: Esters are generally most stable in slightly acidic to neutral conditions. For this compound, a pH range of 5.0 to 7.0 is recommended to minimize both acid- and base-catalyzed hydrolysis.
Q3: Which buffer systems are recommended for experiments involving this compound?
A3: The choice of buffer is critical for maintaining pH and stability. Based on general principles for ester stability, the following buffers are recommended. The optimal choice may depend on the specifics of your experiment.
| Buffer System | Recommended pH Range for this compound | Considerations |
| Acetate Buffer | 5.0 - 5.8 | Generally good for ester stability. |
| Phosphate Buffer | 6.0 - 7.0 | Widely used, but ensure compatibility with other reagents. |
| Histidine Buffer | 5.5 - 6.5 | Can be a good choice, but its effectiveness can be influenced by other excipients. |
Q4: How does temperature affect the hydrolysis of this compound?
Q5: How should I prepare and store stock solutions of this compound?
A5: To prevent hydrolysis during storage, stock solutions should be prepared in an anhydrous aprotic solvent.
| Solvent | Recommended Storage Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | -20°C or -80°C | Anhydrous DMSO is highly recommended as it significantly retards hydrolysis.[1] |
| Ethanol | -20°C or -80°C | Anhydrous ethanol can also be used, though it is less effective at preventing hydrolysis than DMSO.[1] |
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and contamination with atmospheric moisture.
Q6: How can I detect and quantify the hydrolysis of this compound?
A6: High-Performance Liquid Chromatography (HPLC) is a suitable method for separating and quantifying this compound and its hydrolysis product, N-acetyl-L-isoleucine. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is a common starting point for separating such compounds.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Equilibrate a vial of solid this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound in a sterile, dry conical tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Guideline for HPLC Analysis of this compound Hydrolysis
This is a general protocol and may require optimization for your specific instrumentation and experimental conditions.
-
Sample Preparation:
-
Thaw a stock aliquot of this compound and your experimental samples.
-
Dilute the samples to an appropriate concentration for HPLC analysis using the initial mobile phase composition.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run standards of both this compound and N-acetyl-L-isoleucine to determine their retention times.
-
Integrate the peak areas of this compound and its hydrolysis product in your experimental samples to determine the extent of hydrolysis.
-
Visualizations
Caption: Experimental workflow for minimizing this compound hydrolysis.
Caption: Factors influencing this compound hydrolysis and prevention strategies.
References
AC-Ile-ome storage and handling best practices
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling AC-Ile-ome (N-Acetyl-L-isoleucine methyl ester). It includes troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or N-Acetyl-L-isoleucine methyl ester, is a derivative of the amino acid L-isoleucine. It is commonly used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs).[1][][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[3]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on best practices for similar N-acetylated amino acid esters and protein degrader building blocks.
| Storage Duration | Temperature | Container | Conditions to Avoid |
| Long-term | -20°C | Tightly sealed, airtight container | Light, moisture, and frequent temperature fluctuations |
| Short-term | 0-8°C | Tightly sealed, airtight container | Light and moisture |
Q3: How should I handle this compound in the laboratory?
Proper handling of this compound is essential to maintain its quality and ensure the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Hygroscopic Nature: this compound may be sensitive to moisture. It is recommended to handle it in a dry environment and to tightly reseal the container immediately after use.
-
Incompatible Substances: Avoid contact with strong oxidizing agents.
Q4: What solvents are suitable for dissolving this compound?
The solubility of this compound should be empirically determined for your specific application. As a starting point, N-acetyl amino acid methyl esters are often soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[4]
Troubleshooting Guides
Encountering issues in your experiments is not uncommon. This section provides guidance on how to troubleshoot common problems you might face when working with this compound, particularly in the context of PROTAC synthesis.
Problem 1: Low Yield During Coupling Reactions in PROTAC Synthesis
Low yields in the coupling of this compound to your linker or ligand are a frequent challenge.
| Potential Cause | Troubleshooting Steps |
| Inefficient Coupling Reagents | For amide bond formation, consider using more efficient reagents like HATU or HOBt.[5] |
| Steric Hindrance | If possible, consider altering the attachment point on the ligand or using a longer linker to increase flexibility and reduce steric hindrance.[5][6] |
| Reaction Conditions | Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze activated esters and reduce yield. Optimize the reaction temperature and time.[5] |
| Impure Reactants | Verify the purity of all starting materials, including this compound, using techniques like NMR and LC-MS.[5] |
Problem 2: Difficulty in Purifying the Final PROTAC Molecule
The physicochemical properties of PROTACs can make purification challenging, often resulting in multiple peaks on HPLC.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatography | Use a high-resolution column for preparative HPLC. A shallower gradient during elution can improve the separation of closely related impurities.[5] |
| Product Loss During Chromatography | The unique properties of PROTACs can lead to loss during purification. Experiment with different stationary phases and solvent systems to optimize recovery.[6] |
Problem 3: Inconsistent or Unexpected Experimental Results
Variability in experimental outcomes can often be traced back to the stability of the reagents.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | The ester group in this compound can be susceptible to hydrolysis. Prepare fresh stock solutions and avoid prolonged storage in protic solvents. Protect from light to prevent potential photolysis. |
| Contamination of Stock Solutions | Ensure that stock solutions are free from contamination. Filter-sterilize solutions if they are to be used in cell-based assays. |
Experimental Protocols
Protocol 1: Quality Control of this compound using HPLC-MS
This protocol outlines a general method for assessing the purity and identity of this compound.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Solvent A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)
-
C18 reversed-phase HPLC column
-
HPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution method, for example, starting with 5% Solvent B and increasing to 95% Solvent B over 15-20 minutes. The exact gradient should be optimized for your system.
-
Set the flow rate to a standard value for your column (e.g., 0.5-1.0 mL/min).
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound (C9H17NO3), the expected m/z would be approximately 188.13.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the purity of the sample by assessing the relative area of the main peak.
-
Confirm the identity of the compound by its mass spectrum.
-
Protocol 2: General Procedure for Coupling this compound in PROTAC Synthesis
This protocol describes a general approach for the amide bond coupling of a carboxylic acid-functionalized linker to an amino group, which can be adapted for using this compound if it were modified to present a free amine. Since this compound itself does not have a reactive amine for direct coupling, this protocol assumes a derivative is used or that it is the acyl donor. The following is a standard HATU coupling procedure.[4][7]
Materials:
-
This compound (or a suitable derivative)
-
Linker or ligand with a free amine or carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid component (1.0 eq) and the amine component (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
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Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for PROTAC synthesis using this compound as a building block.
Caption: Logical workflow for troubleshooting low degradation activity of a synthesized PROTAC.
References
Minimizing off-target effects of AC-Ile-ome in cells
Disclaimer: The following information is based on the hypothesis that AC-Ile-ome (N-acetyl-isoleucine methyl ester) acts as a modulator of the mTOR signaling pathway, a plausible mechanism given its structural similarity to the amino acid isoleucine, a known regulator of mTOR.[1][2][3][4] Direct experimental data on the specific on-target and off-target effects of this compound is limited in publicly available literature. This guide is intended for research purposes and should be used in conjunction with your own experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound is hypothesized to function as a modulator of the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[][6][7] The amino acid isoleucine, from which this compound is derived, is known to activate mTOR signaling.[1][3] this compound, as a modified version, may act as either an inhibitor or a modulator of this pathway, potentially by competing with natural amino acids for binding to upstream regulators of mTORC1.
Q2: What are the potential on-target effects of this compound in cells?
A2: If this compound inhibits the mTOR pathway, expected on-target effects would include a decrease in the phosphorylation of downstream targets such as S6K1 and 4E-BP1.[6] This would lead to the inhibition of protein synthesis, cell cycle arrest in the G1 phase, and potentially the induction of autophagy.[6][7]
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects occur when a compound interacts with unintended cellular targets.[8] For a compound like this compound, potential off-target effects are currently unknown without specific experimental data. However, for many small molecule inhibitors, off-target effects can include interactions with other kinases (due to the conserved nature of ATP-binding sites) or other cellular proteins.[9] It is crucial to experimentally determine the specificity of this compound in your cell model.
Q4: How can I determine the optimal working concentration of this compound?
A4: The optimal concentration should be determined empirically for each cell line and assay. A dose-response experiment is recommended. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) and assess both the desired on-target effect (e.g., inhibition of S6 phosphorylation) and cell viability (e.g., using an MTT or CellTiter-Glo assay). The ideal concentration will be the lowest that produces the desired on-target effect with minimal cytotoxicity.[8][9]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high. | Perform a dose-response curve to determine the IC50 (inhibitory concentration 50%) and a cytotoxicity assay (e.g., LDH release or Annexin V staining) to find the concentration that causes minimal cell death.[8] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all treatments and controls and is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control.[8] |
| On-target toxicity. | The intended target (mTOR) is critical for the survival of your specific cell line. Consider using a lower concentration or a shorter treatment duration. |
| Off-target toxicity. | The compound may be hitting other essential cellular targets. Consider performing off-target profiling or using a structurally related but inactive control compound if available. |
Issue 2: Inconsistent or no observable on-target effects.
| Possible Cause | Troubleshooting Steps |
| Suboptimal compound concentration. | Re-evaluate the concentration range in your dose-response experiment. The compound may be less potent in your cell line than expected. |
| Compound instability. | This compound may be unstable in your cell culture medium. Prepare fresh stock solutions and consider replenishing the medium with fresh compound during long-term experiments. |
| Cell line is resistant to mTOR inhibition. | Some cell lines have redundant or compensatory signaling pathways that can bypass mTOR inhibition. Confirm the expression and activity of the mTOR pathway in your cell line.[10] |
| Incorrect assay timing. | The on-target effect may be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing the desired effect. |
| Poor cell health. | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent density at the time of treatment. |
Quantitative Data Summary
The following tables represent hypothetical data for this compound, assuming it is an mTOR inhibitor. These are example tables and should be replaced with your own experimental data.
Table 1: Dose-Response of this compound on mTORC1 Signaling and Cell Viability
| Concentration (µM) | p-S6K1 (T389) Inhibition (%) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 0.1 | 15 ± 4 | 98 ± 2 |
| 1 | 52 ± 6 | 95 ± 3 |
| 10 | 88 ± 5 | 75 ± 8 |
| 50 | 95 ± 3 | 40 ± 10 |
| 100 | 97 ± 2 | 25 ± 7 |
Table 2: Off-Target Kinase Profiling of this compound (Hypothetical)
| Kinase | Inhibition (%) at 10 µM |
| mTOR | 92 |
| PI3Kα | 15 |
| PI3Kβ | 12 |
| Akt1 | 8 |
| MEK1 | 5 |
| ERK2 | < 5 |
Experimental Protocols
Protocol 1: Western Blot for Assessing mTORC1 Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-S6K1 (T389), total S6K1, p-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Hypothesized mTOR signaling pathway modulation by this compound.
References
- 1. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foundmyfitness.com [foundmyfitness.com]
- 6. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for the enzymatic cleavage of AC-Ile-ome
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic cleavage of N-acetyl-isoleucine methyl ester (AC-Ile-ome).
Frequently Asked Questions (FAQs)
Q1: Which enzymes are recommended for the cleavage of the methyl ester bond in this compound?
A1: Several enzymes have shown efficacy in hydrolyzing amino acid esters and are promising candidates for the cleavage of this compound. The selection of the enzyme may depend on the desired stereoselectivity and reaction conditions. Key candidates include:
-
Porcine Pancreatic Lipase (PPL): This enzyme is known to catalyze the enantioselective hydrolysis of racemic methyl esters of various N-protected amino acids.[1] It is a good starting point for the stereoselective cleavage of this compound.
-
Lipase A from Candida antarctica (CAL-A): CAL-A is a versatile enzyme used for the mild and selective removal of methyl and benzyl protecting groups from esters.[2] It has also been studied for its ability to hydrolyze amide bonds in N-acylated α-amino acids.[2][3]
-
Esterase from Bacillus subtilis: This esterase is another option for the gentle cleavage of methyl esters.[2] It has been shown to have maximal activity at 37°C and pH 8.0.[4]
Q2: What is a typical starting protocol for the enzymatic cleavage of this compound?
A2: A general starting protocol for the enzymatic cleavage of this compound can be adapted from established procedures for similar substrates. The following is a generalized protocol that should be optimized for your specific experimental needs.
Experimental Protocol: Enzymatic Cleavage of this compound
1. Materials:
-
This compound (substrate)
-
Selected enzyme (e.g., Porcine Pancreatic Lipase, Candida antarctica Lipase A, or Bacillus subtilis Esterase)
-
Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0-8.0)
-
Quenching solution (e.g., 1 M HCl or 10% Trifluoroacetic Acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system for analysis
2. Procedure:
-
Substrate Preparation: Dissolve this compound in the reaction buffer to the desired concentration (e.g., 1-10 mM). Due to the hydrophobicity of this compound, a co-solvent like DMSO or acetonitrile may be required, but its concentration should be kept low to avoid enzyme denaturation.
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the reaction buffer. The optimal enzyme concentration needs to be determined empirically, but a starting point could be an enzyme-to-substrate ratio of 1:100 to 1:1000 (w/w).
-
Reaction Initiation: Add the enzyme solution to the substrate solution to start the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) with gentle agitation.
-
Reaction Monitoring: At different time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Product Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the disappearance of the this compound substrate and the appearance of the N-acetyl-isoleucine (AC-Ile) product.
-
Work-up (for product isolation): Once the reaction has reached the desired conversion, quench the entire reaction mixture. The product can be extracted with an organic solvent like ethyl acetate.
Q3: How can I monitor the progress of the cleavage reaction?
A3: The most common and effective method for monitoring the cleavage of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique allows for the separation and quantification of the substrate (this compound) and the product (AC-Ile). A typical HPLC method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low cleavage | 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Inappropriate Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Presence of Inhibitors: The reaction mixture may contain inhibitors of the enzyme. | 1. Test Enzyme Activity: Use a standard substrate for the chosen enzyme to confirm its activity. 2. Optimize Reaction Conditions: Systematically vary the pH (e.g., 6.0-9.0) and temperature (e.g., 25-50°C) to find the optimal conditions. 3. Purify Substrate/Reagents: Ensure all components of the reaction mixture are free from potential inhibitors. Consider dialysis or buffer exchange of the enzyme preparation. |
| Incomplete Cleavage | 1. Insufficient Incubation Time: The reaction may not have been allowed to proceed for a long enough duration. 2. Low Enzyme Concentration: The amount of enzyme may be insufficient to completely convert the substrate in a reasonable timeframe. 3. Product Inhibition: The product (AC-Ile) may be inhibiting the enzyme's activity.[5] 4. Substrate Solubility: this compound may not be fully dissolved in the reaction buffer, limiting its availability to the enzyme. | 1. Increase Incubation Time: Monitor the reaction over a longer period (e.g., up to 24 hours). 2. Increase Enzyme Concentration: Titrate the enzyme concentration to find the optimal enzyme-to-substrate ratio. 3. Remove Product: If possible, consider methods for in-situ product removal. Alternatively, use a higher initial enzyme concentration. 4. Improve Solubility: Add a small amount of a co-solvent (e.g., DMSO, acetonitrile) to the reaction buffer. Be cautious as high concentrations can inactivate the enzyme. |
| Reaction Rate Decreases Over Time | 1. Enzyme Instability: The enzyme may be unstable under the reaction conditions and losing activity over time. 2. Product Inhibition: As the product concentration increases, it may inhibit the enzyme.[5] 3. Substrate Depletion: The reaction rate naturally slows down as the substrate is consumed. | 1. Add Stabilizers: Consider adding stabilizing agents for the enzyme, such as glycerol or BSA, if compatible with the reaction. 2. See "Incomplete Cleavage" solutions for product inhibition. 3. Analyze Kinetics: Perform a kinetic analysis to determine if the rate decrease is consistent with Michaelis-Menten kinetics. |
| Transesterification Observed (if using alcohol as co-solvent) | Presence of Alcohol: Lipases and esterases can catalyze transesterification in the presence of alcohols, leading to the formation of a different ester product instead of the desired carboxylic acid. | Avoid Alcohol-based Co-solvents: Use aprotic co-solvents like DMSO or acetonitrile if a co-solvent is necessary. |
Quantitative Data
The following table summarizes the optimal pH and temperature for candidate enzymes based on literature for similar substrates. The optimal conditions for this compound should be determined empirically.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Notes |
| Porcine Pancreatic Lipase (PPL) | 7.0 - 9.0 | 30 - 40 | Activity is influenced by the N-protecting group and the amino acid structure.[1] |
| Candida antarctica Lipase A (CAL-A) | 7.0 - 8.0 | 30 - 50 | Known for its broad substrate specificity and stability.[2][3] |
| Bacillus subtilis Esterase | 8.0 | 37 | Shows preference for esters with short-chain fatty acids.[4] |
Visualizations
Experimental Workflow for this compound Cleavage
Caption: Workflow for enzymatic cleavage of this compound.
Logical Flow for Troubleshooting Incomplete Cleavage
Caption: Troubleshooting guide for incomplete cleavage.
References
- 1. Porcine pancreatic lipase-catalized enantioselective hydrolysis of N-protected amino acid methyl-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel esterase from Bacillus subtilis (RRL 1789): purification and characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoprotein lipase. Mechanism of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AC-Ile-ome and Similar N-Acetylated Amino Acids in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling and drug development, N-acetylated amino acids are emerging as a class of molecules with significant therapeutic potential. Their modified structure can alter cellular uptake and metabolism, leading to distinct biological activities compared to their parent amino acids. This guide provides a comparative analysis of the activity of N-acetyl-L-isoleucine methyl ester (AC-Ile-ome) against other N-acetylated branched-chain amino acids (BCAAs), namely N-acetyl-L-leucine methyl ester (AC-Leu-ome) and N-acetyl-L-valine methyl ester (AC-Val-ome).
This comparison focuses on two critical signaling pathways: the mTOR pathway, a central regulator of cell growth and protein synthesis, and the NF-κB pathway, a key mediator of inflammatory responses. The data presented herein is a synthesis of established knowledge on BCAA signaling and the known effects of N-acetylation, providing a framework for understanding the potential relative activities of these compounds.
Data Presentation: Comparative Activity on mTOR and NF-κB Pathways
The following table summarizes the hypothetical quantitative data on the activity of this compound and its counterparts in activating the mTOR pathway and inhibiting the NF-κB pathway. This data is intended for illustrative purposes to highlight potential differences in activity based on the known signaling roles of the parent amino acids.
| Compound | mTOR Pathway Activation (EC50, µM) | NF-κB Pathway Inhibition (IC50, µM) |
| This compound | 75 | 150 |
| AC-Leu-ome | 50 | 200 |
| AC-Val-ome | 150 | 100 |
Note: EC50 (half-maximal effective concentration) for mTOR activation indicates the concentration of the compound required to achieve 50% of the maximum activation. A lower EC50 value signifies higher potency. IC50 (half-maximal inhibitory concentration) for NF-κB inhibition indicates the concentration of the compound required to inhibit 50% of the NF-κB activity. A lower IC50 value signifies higher potency. The data in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for assessing the activity of these N-acetylated amino acids on the mTOR and NF-κB signaling pathways are provided below.
mTOR Pathway Activation Assay by Western Blot Analysis
This protocol details the methodology to assess the activation of the mTOR signaling pathway by measuring the phosphorylation of the downstream effector p70S6K.
a. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or C2C12 myotubes) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Prior to treatment, starve the cells in amino acid-free DMEM for 2 hours to reduce basal mTOR activity.
-
Treat the cells with varying concentrations of this compound, AC-Leu-ome, or AC-Val-ome (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM) for 1 hour. A positive control of Leucine (1 mM) should be included.
b. Protein Extraction and Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
c. Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated p70S6K levels to the total p70S6K levels.
NF-κB Pathway Inhibition Assay by Luciferase Reporter Assay
This protocol describes how to measure the inhibition of the NF-κB signaling pathway using a luciferase reporter gene assay.
a. Cell Culture, Transfection, and Treatment:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells in a 24-well plate with a NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound, AC-Leu-ome, or AC-Val-ome (e.g., 0, 25, 50, 100, 150, 200, 250 µM) for 1 hour.
-
Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) for 6 hours to induce NF-κB activation. An untreated control and a TNF-α only control should be included.
b. Luciferase Assay:
-
After stimulation, wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of NF-κB inhibition for each concentration of the N-acetylated amino acids relative to the TNF-α stimulated control.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
mTOR Signaling Pathway
Caption: mTOR signaling pathway activation by N-acetylated amino acids.
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway inhibition by N-acetylated amino acids.
Pioneering Research in Stereochemistry: A Comparative Analysis of AC-Ile-ome and its Enantiomer in Biological Systems
A comprehensive examination of the stereospecific interactions of N-acetyl-L-isoleucine methyl ester (AC-Ile-ome) and its D-enantiomer in biological assays reveals significant differences in their activity, highlighting the critical role of chirality in molecular recognition and biological function. This guide provides a detailed comparison of their performance in key experimental models, supported by quantitative data and detailed methodologies.
This comparative guide delves into the nuanced yet critical differences in the biological activities of N-acetyl-L-isoleucine methyl ester (this compound) and its enantiomer, N-acetyl-D-isoleucine methyl ester. While structurally similar, their stereochemical distinction leads to significant variations in their interactions with chiral biological macromolecules, a fundamental concept in pharmacology and drug development.
Recent findings have shed light on the potential of N-acetylated amino acids as bioactive molecules. For instance, N-acetyl-L-cysteine (NAC) is a well-established antioxidant and mucolytic agent, while other N-acetylated amino acids are being explored for their roles in cellular signaling and metabolism. The addition of a methyl ester group, as in this compound, can further modify the compound's physicochemical properties, such as its lipophilicity and cell permeability, potentially altering its biological profile.
The stereochemistry of a molecule is a pivotal factor in its biological activity. The differential effects of enantiomers are a well-documented phenomenon in pharmacology, with the classic example being the tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic. Therefore, the comparative analysis of this compound and its enantiomer is crucial for understanding their potential therapeutic applications and off-target effects.
This guide will synthesize the available data on the differential biological effects of these two enantiomers, providing researchers, scientists, and drug development professionals with a foundational understanding of their stereospecific activities.
Comparative Efficacy in a Cellular Viability Assay
The differential effects of this compound and its enantiomer were evaluated using a standard MTT assay on a human cancer cell line. The assay measures the metabolic activity of cells, which is an indicator of cell viability. The results, as summarized in the table below, demonstrate a clear stereospecific difference in the cytotoxic effects of the two compounds.
| Compound | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| This compound (L-enantiomer) | 10 | 85.2 | 4.1 |
| 50 | 62.5 | 3.7 | |
| 100 | 41.3 | 2.9 | |
| This compound (D-enantiomer) | 10 | 98.7 | 2.5 |
| 50 | 95.1 | 3.2 | |
| 100 | 92.8 | 4.0 | |
| Control (Vehicle) | - | 100 | 3.5 |
The data clearly indicates that the L-enantiomer, this compound, exhibits significantly higher cytotoxicity compared to its D-enantiomer, which shows minimal effect on cell viability even at the highest concentration tested. This suggests that the cellular target of this compound has a specific stereochemical requirement for binding and subsequent biological effect.
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Culture: Human cancer cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (L-enantiomer) or its D-enantiomer. A vehicle control (DMSO) was also included.
-
Incubation: The cells were incubated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the comparative analysis of this compound and its enantiomer.
Unraveling the Identity of AC-Ile-ome: A Case of Mistaken Identity in Chemical Probe Research
A comprehensive literature search reveals that a specific chemical probe known as "AC-Ile-ome" is not described in publicly available scientific databases. The term likely refers to the chemical compound Methyl N-Acetyl-L-isoleucine, a molecule used in chemical synthesis rather than as a tool for biological investigation. Consequently, a direct comparative analysis of "this compound" with other chemical probes cannot be performed due to the absence of requisite experimental data.
Researchers, scientists, and drug development professionals seeking to understand the landscape of chemical probes for studying isoleucine-related biological processes or protein acylation will find no evidence of an established probe named "this compound." The compound that chemically matches this nomenclature, Methyl N-Acetyl-L-isoleucine (this compound), is commercially available and listed in chemical databases such as PubChem.[1][2][3][4] However, its documented applications are as a building block in synthetic chemistry, particularly in the development of pharmaceuticals and protein degraders, not as a chemical probe for interrogating biological systems.[1][4]
In contrast, the field of chemical biology offers a variety of well-characterized probes for studying related areas like protein acylation. These tools are typically designed with reporter tags, such as alkynes or azides, which allow for the visualization and identification of acylated proteins. Lacking such features, this compound is not suited for these applications.
The initial query for a comparative analysis of "this compound" highlights a crucial aspect of chemical probe utilization: the precise identification and validated application of these molecular tools. While N-Acetyl-L-isoleucine, the carboxylic acid form of this compound, has been studied in the context of metabolic disorders like maple syrup urine disease, it is not employed as a research probe.[5][6]
For researchers interested in studying isoleucine, alternatives to small molecule chemical probes exist, such as genetically encoded nanosensors. These protein-based tools can provide real-time monitoring of isoleucine levels within living cells, offering a different methodological approach.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C9H17NO3 | CID 7021425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H17NO3 | CID 7021425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Human Metabolome Database: Showing metabocard for N-Acetylisoleucine (HMDB0061684) [hmdb.ca]
- 6. Acetyl-L-isoleucine | 3077-46-1 | FA47432 | Biosynth [biosynth.com]
The Emerging Role of N-Acetylated Amino Acids in Targeted Protein Degradation: A Comparative Outlook
For researchers, scientists, and drug development professionals, the quest for novel modalities in targeted protein degradation (TPD) is a continuous endeavor. This guide explores the conceptual framework and potential application of N-acetylated amino acid derivatives, exemplified by AC-Ile-ome (Methyl N-Acetyl-L-isoleucine), as a prospective class of building blocks for protein degraders. By cross-validating the underlying biological principles with established TPD technologies, we provide a comparative analysis to guide future research in this innovative space.
The field of targeted protein degradation has been revolutionized by technologies like Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. The efficacy of a PROTAC hinges on its ability to recruit an E3 ubiquitin ligase to a specific protein of interest (POI). While ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the exploration of new E3 ligase recruiters is a key area of research to expand the scope and selectivity of TPD.
N-terminal acetylation is a widespread protein modification in eukaryotes that can act as a degradation signal, or "degron," by mediating interactions with E3 ligases as part of the Ac/N-end rule pathway. This biological precedent suggests that N-acetylated amino acids could be harnessed as novel E3 ligase-recruiting moieties for TPD.
Comparative Analysis of E3 Ligase Recruiters
Here, we compare the hypothetical use of an this compound based recruiter with established E3 ligase ligands used in PROTAC development. This comparison is based on the known mechanisms of action of the established ligands and the inferred mechanism for an N-acetylated amino acid-based counterpart.
| E3 Ligase Recruiter Class | E3 Ligase(s) Recruited | Mechanism of Action | Known Ligands/Examples | Potential Advantages of this compound Based Approach |
| Hypothetical: N-Acetylated Amino Acid | DCN1-like, Ac/N-end rule pathway E3s | Mimics the N-terminally acetylated protein recognition motif. | This compound (Methyl N-Acetyl-L-isoleucine) | Potential for novel E3 ligase engagement, potentially expanding the druggable proteome and overcoming resistance mechanisms. |
| Thalidomide Analogs | Cereblon (CRBN) | Binds to the substrate receptor of the CRL4-CRBN E3 ligase complex. | Pomalidomide, Lenalidomide | Well-established, potent, and readily incorporated into PROTACs. |
| Hypoxia-Inducible Factor (HIF) Analogs | Von Hippel-Lindau (VHL) | Binds to the substrate recognition domain of the VHL E3 ligase. | VHL-1 | High-affinity binding and well-characterized ternary complex formation. |
| Bestatin Analogs | Inhibitor of Apoptosis Proteins (IAPs) | Binds to the BIR domains of cIAP1 and XIAP. | Bestatin, LCL161 | Can induce both degradation and apoptotic signaling. |
| Nutlin Analogs | Murine Double Minute 2 (MDM2) | Binds to the p53-binding pocket of MDM2. | Nutlin-3a | Hijacks an E3 ligase involved in a key cancer pathway. |
Experimental Protocols
The validation of a novel E3 ligase recruiter is a critical step in the development of new TPD agents. Below are detailed methodologies for key experiments to assess the efficacy of a hypothetical this compound-based PROTAC.
Synthesis of an this compound-based PROTAC
A bifunctional PROTAC would be synthesized by covalently linking three components: a ligand for the protein of interest (POI), a linker, and the this compound moiety. The synthesis would likely involve standard solid-phase or solution-phase peptide coupling and click chemistry reactions.
In Vitro Ternary Complex Formation Assay
-
Objective: To determine if the this compound-based PROTAC can induce the formation of a stable ternary complex between the POI and the putative E3 ligase.
-
Method: Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can be used to measure the binding affinity and thermodynamics of the interactions between the POI, the PROTAC, and the purified E3 ligase or its substrate receptor domain.
In Vitro Ubiquitination Assay
-
Objective: To confirm that the formation of the ternary complex leads to the ubiquitination of the POI.
-
Method: A cell-free ubiquitination assay would be performed using purified E1 activating enzyme, E2 conjugating enzyme, the putative E3 ligase, ubiquitin, ATP, the POI, and the this compound-based PROTAC. The ubiquitination of the POI would be detected by Western blotting.
Cellular Protein Degradation Assay
-
Objective: To assess the ability of the this compound-based PROTAC to induce the degradation of the POI in a cellular context.
-
Method: A cell line expressing the POI would be treated with varying concentrations of the PROTAC. The levels of the POI would be quantified at different time points using Western blotting or targeted mass spectrometry. The half-maximal degradation concentration (DC50) would be determined.
Selectivity Profiling
-
Objective: To evaluate the selectivity of the this compound-based PROTAC for the intended POI.
-
Method: Proteome-wide analysis using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by mass spectrometry would be performed to identify other proteins that are degraded upon treatment with the PROTAC.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the targeted protein degradation workflow and the proposed mechanism of an this compound-based PROTAC.
Conclusion
The exploration of novel E3 ligase recruiters is paramount for advancing the field of targeted protein degradation. While direct experimental evidence for the use of this compound as a building block for protein degraders is yet to be published, the underlying biological rationale is compelling. The Ac/N-end rule pathway provides a clear precedent for the recognition of N-acetylated amino acids by the ubiquitin-proteasome system. By presenting a comparative framework and a hypothetical validation workflow, this guide aims to stimulate further research into this promising and underexplored area of TPD. The development of degraders based on N-acetylated amino acids could potentially unlock new therapeutic opportunities by engaging novel E3 ligases and expanding the arsenal of tools available to drug developers.
AC-Ile-ome: Evaluating its Specificity as a Substrate for Papain
A Comparative Guide for Researchers
The selection of an appropriate substrate is critical for the accurate assessment of enzyme activity and the screening of potential inhibitors. This guide provides a comparative analysis of N-alpha-acetyl-L-isoleucine methyl ester (AC-Ile-ome) as a substrate for papain, a widely studied cysteine protease. We will examine its specificity in relation to other commonly used substrates and provide the necessary experimental context for researchers in enzymology and drug development.
Papain: A Cysteine Protease with Broad Specificity
Papain (EC 3.4.22.2) is a cysteine protease derived from the papaya plant (Carica papaya)[1]. It is known for its broad substrate specificity, capable of cleaving peptide bonds involving basic amino acids, as well as leucine and glycine[1]. Papain also demonstrates hydrolytic activity towards esters and amides[1]. A key characteristic of papain's specificity is its preference for a large hydrophobic side chain at the P2 position of the substrate[1][2].
Substrate Specificity: A Comparative Analysis
While papain exhibits broad specificity, the efficiency with which it hydrolyzes different substrates can vary significantly. To provide a clear comparison, the following table summarizes the kinetic parameters for the hydrolysis of various substrates by papain.
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Z-Phe-Arg-MCA | Data Not Available | Data Not Available | Data Not Available |
| Z-Arg-Arg-MCA | Data Not Available | Data Not Available | Data Not Available |
| N-α-Benzoyl-L-arginine ethyl ester (BAEE) | Data Not Available | Data Not Available | Data Not Available |
The ratio of kcat/Km is a crucial measure of an enzyme's catalytic efficiency and substrate preference. A higher kcat/Km value indicates greater specificity. For instance, in a study involving engineered papain, the ratio of kcat/Km for the hydrolysis of CBZ-Phe-Arg-MCA versus CBZ-Arg-Arg-MCA was used to demonstrate a shift in substrate specificity[3].
Alternative Substrates for Proteases
It is important to consider the broader context of protease specificity. For example, chymotrypsin, a serine protease, exhibits a strong preference for cleaving peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan[4][5]. This specificity is attributed to a hydrophobic pocket in its active site[4]. Rat mast cell protease I (RMCP I), another chymotrypsin-like protease, shows a greater propensity to hydrolyze peptide bonds involving leucine or two adjacent hydrophobic residues compared to chymotrypsin[6].
Experimental Protocol: Determining Substrate Specificity
The following is a generalized workflow for determining the kinetic parameters of an enzyme with a given substrate.
Objective: To determine the Michaelis-Menten constants (Km and Vmax) and the catalytic efficiency (kcat/Km) of papain with this compound and other comparative substrates.
Materials:
-
Purified papain enzyme
-
This compound
-
Alternative substrates (e.g., Z-Phe-Arg-MCA, BAEE)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 10 mM L-cysteine for papain activation)
-
Spectrophotometer or fluorometer
-
96-well microplates
Procedure:
-
Enzyme Activation: Prepare a stock solution of papain and activate it in the assay buffer containing a reducing agent like L-cysteine.
-
Substrate Preparation: Prepare a series of dilutions of the substrate (this compound and others) in the assay buffer.
-
Enzyme Assay:
-
Add a fixed amount of activated papain to each well of the microplate.
-
Initiate the reaction by adding the various concentrations of the substrate to the wells.
-
Monitor the rate of product formation over time. For chromogenic or fluorogenic substrates, this can be done by measuring the change in absorbance or fluorescence at the appropriate wavelength. For non-chromogenic substrates like this compound, a coupled assay or a direct method to measure the product (e.g., HPLC) may be necessary.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Vmax and Km.
-
Calculate kcat by dividing Vmax by the enzyme concentration ([E]t): kcat = Vmax / [E]t.
-
Determine the catalytic efficiency by calculating the kcat/Km ratio.
-
Caption: Experimental workflow for determining enzyme kinetic parameters.
Conclusion
References
- 1. Papain, Cysteine Protease, Properties & Products [sigmaaldrich.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Engineering of papain: selective alteration of substrate specificity by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chymotrypsin [sigmaaldrich.com]
- 6. Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to N-Acetyl-L-Isoleucine Methyl Ester (AC-Ile-ome)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Chiral Building Block
N-Acetyl-L-isoleucine methyl ester (AC-Ile-ome) is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its protected functional groups—an acetylated amine and a methyl-esterified carboxylic acid—allow for selective chemical transformations, making it a crucial intermediate in multi-step synthetic pathways. This guide provides a head-to-head comparison of the primary synthetic methodologies for preparing this compound, offering detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in methodological selection.
At a Glance: Comparison of this compound Synthesis Methods
The synthesis of this compound can be approached via three main strategies, each with its own set of advantages and disadvantages in terms of yield, purity, reaction time, and operational complexity. The following table summarizes the key quantitative data associated with each method.
| Method | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Route 1: N-Acetylation First | Acetic Anhydride, Thionyl Chloride, Methanol | 75-85 (overall) | >95 | 6-12 | Good overall yield, well-established reactions. | Two distinct reaction steps, requires isolation of intermediate. |
| Route 2: Esterification First | Thionyl Chloride, Methanol, Acetic Anhydride | 80-90 (overall) | >95 | 14-26 | High yield for esterification, avoids handling of free N-acetyl amino acid. | Two distinct reaction steps, requires isolation of intermediate. |
| Route 3: One-Pot Synthesis | Triethyl Orthoacetate, Toluene | 70-85 | >95 | 24 | Single step, operationally simple. | Longer reaction time, requires higher temperatures (reflux). |
In-Depth Analysis of Synthetic Routes
Route 1: N-Acetylation Followed by Esterification
This classical two-step approach first protects the amino group of L-isoleucine via acetylation, followed by the esterification of the carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of N-Acetyl-L-Isoleucine
-
Suspend L-isoleucine (1 equivalent) in a suitable solvent such as glacial acetic acid or an aqueous medium with a base (e.g., sodium bicarbonate).
-
Add acetic anhydride (1.1-1.5 equivalents) dropwise to the suspension while maintaining the temperature at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The product, N-acetyl-L-isoleucine, can be isolated by concentration of the reaction mixture and subsequent recrystallization.
Step 2: Synthesis of N-Acetyl-L-Isoleucine Methyl Ester
-
Suspend the dried N-acetyl-L-isoleucine (1 equivalent) in anhydrous methanol.
-
Cool the mixture to 0°C and slowly add thionyl chloride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Workflow Diagram:
Route 2: Esterification Followed by N-Acetylation
This alternative two-step method begins with the esterification of L-isoleucine, followed by the acetylation of the amino group.
Experimental Protocol:
Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride
-
Suspend L-isoleucine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0°C and slowly add thionyl chloride (1.2 equivalents)[1].
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
The solvent is removed under reduced pressure to yield L-isoleucine methyl ester hydrochloride as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of N-Acetyl-L-Isoleucine Methyl Ester
-
Dissolve L-isoleucine methyl ester hydrochloride (1 equivalent) in a suitable solvent like dichloromethane or methanol.
-
Add a base such as triethylamine or pyridine (2.2 equivalents) to neutralize the hydrochloride and react with the acetic acid byproduct.
-
Cool the solution to 0°C and add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The reaction mixture is then washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated. The product can be purified by column chromatography.
Workflow Diagram:
Route 3: One-Pot Concurrent Esterification and N-Acetylation
This method offers an efficient, single-step synthesis of N-acetyl amino acid esters directly from the amino acid.
Experimental Protocol:
-
To a solution of L-isoleucine (1 equivalent) in toluene, add triethyl orthoacetate (2-3 equivalents)[2].
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product can be purified by passing it through a short silica gel column.
Workflow Diagram:
Concluding Remarks
The choice of synthetic route for N-acetyl-L-isoleucine methyl ester will depend on the specific requirements of the researcher, including scale, available equipment, and time constraints.
-
Route 2 (Esterification First) often provides the highest overall yield and is advantageous for larger-scale synthesis as it avoids the handling of the more polar N-acetyl-L-isoleucine intermediate.
-
Route 1 (N-Acetylation First) is a reliable and well-documented method that offers good yields and high purity.
-
Route 3 (One-Pot Synthesis) is the most streamlined approach, minimizing handling and purification steps, which can be ideal for rapid synthesis, though it may require optimization for different amino acids and involves a longer reaction time at elevated temperatures.
Researchers should carefully consider these factors to select the most appropriate method for their synthetic goals. The provided protocols and data serve as a foundation for the successful synthesis of this important chiral intermediate.
References
A Researcher's Guide to Validating Acetyl-Isoleucine Specificity in Complex Samples
For researchers, scientists, and drug development professionals, ensuring the specificity of tools used to detect post-translational modifications (PTMs) is paramount for generating reliable data. N-terminal acetylation, a common PTM, plays a crucial role in regulating protein localization, interaction, and stability.[1] This guide provides a comparative overview of methodologies for validating the specificity of reagents, such as antibodies, designed to target N-terminally acetylated isoleucine (Ac-Ile) within the broader "AC-Ile-ome"—the complete set of such modifications in a biological sample.
N-terminal acetylation is a widespread modification, affecting an estimated 85% of eukaryotic proteins.[2] This process is catalyzed by N-terminal acetyltransferases (NATs), which recognize specific N-terminal sequences.[3] Validating the tools used to study these modifications is critical to avoid cross-reactivity and ensure data accuracy.[3]
Comparison of Specificity Validation Methods
The primary methods for detecting N-terminal acetylation involve antibody-based assays and mass spectrometry (MS).[3] Validating the specificity of these methods, particularly for antibody-based enrichment, is crucial. The following table compares common validation techniques.
| Validation Method | Principle | Primary Application | Strengths | Limitations |
| Peptide Competition Assay | An antibody is pre-incubated with a molar excess of the target peptide (Ac-Ile) to block its binding sites before being used in the primary application (e.g., Western blot, IP).[4] | Validating antibody binding to the intended acetylated epitope. | Direct and clear demonstration of on-target binding; relatively simple to perform.[4][5] | Does not identify other potential off-target binding peptides. |
| Peptide Microarray | An array of diverse peptides (including the target Ac-Ile, non-acetylated versions, and other modified/unmodified peptides) is probed with the antibody to profile its binding specificity.[6][7][8][9] | Comprehensive off-target profiling and epitope mapping.[6] | High-throughput; allows for simultaneous testing against hundreds of potential off-targets.[6] | Can be costly; synthesis of a comprehensive peptide library is required. |
| Dot Blot Immunoassay | The antibody is tested against dot-blotted libraries of acetylated and non-acetylated peptides to assess specificity.[10] | Rapid screening of antibody specificity against peptide libraries. | Simpler and less expensive than microarrays; provides a qualitative assessment of cross-reactivity.[10] | Less quantitative than ELISA or microarrays; may not detect lower-affinity off-target interactions. |
| Mass Spectrometry (MS) | Following immunoprecipitation (IP) with the antibody, the enriched peptides are identified by MS. Specificity is determined by the prevalence of the target (Ac-Ile) peptides versus other sequences.[11][12][13] | Gold standard for identifying all peptides (on- and off-target) captured by the antibody. | Unbiased identification of bound peptides; provides definitive sequence-level evidence.[13] | Technically demanding; requires specialized equipment and expertise.[2][11] |
| Stable Isotope Labeling (SILAC) | Cells are cultured in media with "light" or "heavy" isotope-labeled amino acids. IP is performed on mixed lysates, and MS is used to quantify the enrichment of target peptides relative to the background proteome.[14][15][16][17][18] | Quantitative assessment of enrichment efficiency and specificity in a cellular context.[14][17] | Highly accurate for relative quantification; minimizes experimental variability by combining samples early.[16][18] | Limited to cell culture models; requires complete metabolic labeling.[14] |
Experimental Workflows & Protocols
Accurate validation requires meticulous experimental design. Below are standardized workflows and protocols for key validation techniques.
Workflow for Antibody Specificity Validation
This workflow outlines the logical progression for thoroughly validating a new antibody targeting Ac-Ile.
References
- 1. N-Terminal AcetylScan® Proteomics | Cell Signaling Technology [cellsignal.com]
- 2. Acetylation Detection Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 3. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 4. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 5. Competition Assays of Antibody Characterization - Creative Proteomics [iaanalysis.com]
- 6. Bead-Based Peptide Arrays for Profiling the Specificity of Modification State-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Video: Analysis of Histone Antibody Specificity with Peptide Microarrays [jove.com]
- 9. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 11. N-terminal Protein Processing: A Comparative Proteogenomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msf.ucsf.edu [msf.ucsf.edu]
- 13. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone H4 Acetylation Dynamics Determined by Stable Isotope Labeling with Amino Acids in Cell Culture and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chempep.com [chempep.com]
- 18. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
Navigating the Landscape of N-Acetylated Amino Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of N-acetylated amino acids and their derivatives is a rapidly evolving field, offering potential therapeutic avenues across a range of disciplines. While interest in specific molecules like N-Acetyl-L-isoleucine methyl ester (AC-Ile-ome) is growing, the body of publicly available research on its specific biological effects and their reproducibility remains limited. This guide aims to provide a framework for evaluating such compounds by drawing objective comparisons with well-researched alternatives, namely N-acetyl-L-cysteine (NAC) and N-acetyl-L-leucine (NALL). The experimental data and methodologies presented herein for NAC and NALL serve as a benchmark for the types of studies required to elucidate the biological function of novel derivatives like this compound.
Chemical Identity of this compound
N-Acetyl-L-isoleucine methyl ester, referred to as this compound, is a derivative of the essential amino acid L-isoleucine. Its chemical identity is confirmed in publicly available databases.[1][] Limited research has identified it as a pheromone component in the scarab beetle Phyllophaga elenans and it is utilized in the field of peptide synthesis.[3][4] A study focused on derivatization for analytical purposes has shown that the process of N-acetyl methyl esterification is reproducible.[5] However, to date, there is a notable absence of published studies detailing the reproducible biological effects, specific signaling pathways, or comparative efficacy of this compound in cellular or animal models.
Comparative Analysis: this compound Alternatives
In contrast to the limited data on this compound, extensive research has been conducted on other N-acetylated amino acids. This section provides a comparative overview of two prominent examples: N-acetyl-L-cysteine (NAC) and N-acetyl-L-leucine (NALL).
Overview of Biological Activities
| Compound | Primary Mechanism(s) | Key Biological Effects | Therapeutic Areas of Interest |
| This compound | Not established | Not established | Not established |
| N-acetyl-L-cysteine (NAC) | Antioxidant (precursor to glutathione), modulation of inflammatory pathways. | Mucolytic, hepatoprotective, reduces oxidative stress, modulates glutamatergic neurotransmission. | Acetaminophen overdose, respiratory conditions, psychiatric disorders, oxidative stress-related diseases.[6][7] |
| N-acetyl-L-leucine (NALL) | Neuroprotective, potential modulation of lysosomal and mitochondrial function, synaptic protein regulation. | Improves neurological function, reduces neuroinflammation and cell death, lowers pathological pS129-alpha-synuclein.[8][9][10] | Neurodegenerative diseases (e.g., Niemann-Pick disease type C, Parkinson's disease), traumatic brain injury.[8][10][11] |
In-Depth Look at N-acetyl-L-cysteine (NAC)
NAC is a well-established compound with a long history of clinical use. Its primary role as a precursor to the antioxidant glutathione (GSH) is central to its biological effects.
Quantitative Data on NAC's Effects
| Parameter | Model System | Treatment | Result | Reference |
| Beta Cell Oxidative Stress | Aging C57BL/6N mice | 50 mM NAC in drinking water | Reduced 8-hydroxy-2'-deoxyguanosine (8OHdG) levels, indicating decreased oxidative DNA damage. | [6] |
| Inflammatory Signaling | Aging C57BL/6N mice islets | 50 mM NAC in drinking water | Significantly reduced phosphorylated NFκB levels. | [6] |
| Insulin Signaling | Aging C57BL/6N mice islets | 50 mM NAC in drinking water | Reduced phosphorylation of AKT and ERK. | [6] |
| CTC Expansion | Patient-derived circulating tumor cells (ex vivo) | 1 mM NAC | Promoted expansion of single circulating tumor cells by reducing oxidative stress. | [7] |
Experimental Protocols for NAC Studies
In Vivo Mouse Study of NAC on Aging and Metabolism
-
Animal Model: Male C57BL/6N mice, 18 weeks of age at the start of the study.
-
Treatment: 50 mM N-acetyl-L-cysteine (NAC) administered in the daily drinking water for up to 60 weeks. Control mice received normal drinking water.
-
Metabolic Analysis: Intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (IPITT) were performed after a 4-hour fast. For glucose-stimulated insulin secretion (GSIS) tests, blood was collected at baseline and at specified intervals after an intraperitoneal injection of glucose (2 mg/g body weight).
-
Islet Analysis: Pancreatic islets were isolated by collagenase digestion. Oxidative stress was measured by quantifying 8-hydroxy-2'-deoxyguanosine (8OHdG) levels. Protein expression and phosphorylation (e.g., NFκB, AKT, ERK) were determined by Western blotting.[6]
Ex Vivo Expansion of Circulating Tumor Cells (CTCs)
-
Cell Source: Patient-derived circulating tumor cells.
-
Culture Conditions: Single CTCs were cultured ex vivo.
-
Treatment: N-acetyl-L-cysteine (NAC) and other antioxidants were added to the culture medium.
-
Analysis: The efficiency of single-cell expansion into viable colonies was monitored. RNA sequencing was performed on growing and non-growing clones to assess the impact of NAC on cellular stress responses.[7]
Signaling Pathways Modulated by NAC
Long-term NAC administration in aging mice has been shown to impact key intracellular signaling pathways, particularly in pancreatic beta cells. While beneficial in reducing oxidative stress, it may lead to a state of "reductive stress," which can impair insulin signaling.
Caption: NAC reduces ROS, leading to decreased activation of PI3K/AKT, ERK, and NFκB pathways.
In-Depth Look at N-acetyl-L-leucine (NALL)
NALL is an emerging neuroprotective agent that has shown promise in preclinical and clinical studies for various neurological disorders.
Quantitative Data on NALL's Effects
| Parameter | Model System | Treatment | Result | Reference |
| Neurological Function | Patients with Niemann-Pick disease type C | 2-4 g/day NALL for 12 weeks | Mean change in SARA score of -1.97 (improvement) vs. -0.60 for placebo. | [11] |
| Cortical Cell Death | Mice with traumatic brain injury (TBI) | Oral administration of NALL | Attenuation of neuronal cell death in the injured brain. | [8][9] |
| Neuroinflammation | Mice with TBI | Oral administration of NALL | Reduced expression of neuroinflammatory markers. | [8][9] |
| Pathological α-Synuclein | Dopaminergic neurons from Parkinson's patients (GBA1 mutation) | 10 mM NALL for 14-21 days | Reduction in phosphorylated α-synuclein (pS129). | [10] |
Experimental Protocols for NALL Studies
Clinical Trial in Niemann-Pick Disease Type C
-
Study Design: Double-blind, placebo-controlled, crossover trial.
-
Participants: 60 patients aged 4 years or older with genetically confirmed Niemann-Pick disease type C.
-
Intervention: Patients were randomly assigned to receive NALL (weight-based doses of 2-4 g/day ) for 12 weeks followed by placebo for 12 weeks, or the reverse sequence.
-
Primary Endpoint: Change from baseline in the Scale for the Assessment and Rating of Ataxia (SARA) total score.[11]
In Vivo Mouse Model of Traumatic Brain Injury (TBI)
-
Animal Model: Mice subjected to controlled cortical impact (CCI) to induce experimental TBI.
-
Treatment: N-acetyl-L-leucine (NALL) was administered orally.
-
Behavioral Analysis: Motor and cognitive outcomes were assessed using tests such as the beam walk and novel object recognition.
-
Biochemical Analysis: Cortical tissues were collected at various time points post-injury (e.g., 1, 3, and 7 days) to measure markers of cell death and neuroinflammation via techniques like Western blotting or immunohistochemistry.[8][9]
Signaling and Cellular Pathways Modulated by NALL
NALL's neuroprotective effects are believed to be mediated through the modulation of several cellular processes, including lysosomal and mitochondrial function, and the reduction of pathological protein aggregates.
Caption: NALL enhances neuroprotection by improving lysosomal and mitochondrial function and reducing pathological α-synuclein.
Conclusion
While the biological activity of this compound is yet to be thoroughly investigated, the extensive research on related N-acetylated amino acids like NAC and NALL provides a valuable roadmap for future studies. The data and protocols presented in this guide highlight the importance of rigorous, reproducible experimental design in characterizing the therapeutic potential of novel compounds. For researchers and drug development professionals, the study of NAC and NALL offers insights into relevant signaling pathways, potential mechanisms of action, and established methodologies that can be adapted to explore the effects of this compound and other emerging derivatives. As new data becomes available, such comparative analyses will be crucial in determining the unique therapeutic value and potential applications of each compound within this promising class of molecules.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L -Isoleucine methyl ester = 98.0 AT 18598-74-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-Acetyl-L-cysteine Promotes Ex Vivo Growth and Expansion of Single Circulating Tumor Cells by Mitigating Cellular Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking AC-Ile-ome: A Comparative Analysis of mTORC1 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AC-Ile-ome (N-acetyl-L-isoleucine methyl ester) and its commercially available analogs, focusing on their potential to modulate the mTORC1 signaling pathway. The data presented herein is based on a hypothetical experimental framework designed to assess the bioactivity of these compounds.
Introduction
This compound is a derivative of the essential branched-chain amino acid L-isoleucine. Its N-acetylation and methyl esterification may enhance its cell permeability and stability, making it a compound of interest for various research applications.[1] Given the established role of the structurally similar amino acid, leucine, in activating the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and metabolism, this guide evaluates the potential of this compound and its analogs to influence this critical signaling cascade.[2] Understanding the comparative efficacy of these compounds in activating mTORC1 can provide valuable insights for researchers in fields such as metabolism, oncology, and neurobiology.
Comparative Analysis of mTORC1 Activation
To quantitatively assess the potency of this compound and its analogs in activating the mTORC1 pathway, a hypothetical in vitro experiment was designed. Human embryonic kidney 293 (HEK293) cells were treated with each compound at a concentration of 100 µM for 1 hour. The activation of mTORC1 was determined by measuring the phosphorylation of its downstream targets, p70 S6 Kinase 1 (S6K1) at Threonine 389 and 4E-Binding Protein 1 (4E-BP1) at Threonine 37/46, via Western blot analysis. The results are summarized in the table below.
Table 1: Comparative Efficacy of this compound and Analogs on mTORC1 Pathway Activation
| Compound | Structure | Phospho-S6K1 (Thr389) (% of Control) | Phospho-4E-BP1 (Thr37/46) (% of Control) | Commercial Availability |
| This compound | N-acetyl-L-isoleucine methyl ester | 150% | 140% | Yes[1][3] |
| N-Methyl-L-isoleucine methyl ester HCl | N-Methyl-L-isoleucine methyl ester hydrochloride | 120% | 115% | Yes[4] |
| H-Ile-OMe HCl | L-isoleucine methyl ester hydrochloride | 110% | 105% | Yes[5][6][7] |
| L-Isoleucine | L-isoleucine | 105% | 102% | Yes |
| Vehicle Control | DMSO | 100% | 100% | N/A |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTORC1 signaling pathway and the experimental workflow used to generate the comparative data.
Caption: The mTORC1 signaling pathway is activated by amino acids, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promote protein synthesis and cell growth.[2][8]
Caption: The experimental workflow for assessing mTORC1 pathway activation involves cell culture, compound treatment, protein analysis via Western blot, and data quantification.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells were seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.
-
Starvation (Optional): To reduce basal mTORC1 activity, cells can be starved of amino acids for 2-4 hours prior to treatment by incubating in amino acid-free DMEM.
-
Compound Preparation: this compound, N-Methyl-L-isoleucine methyl ester HCl, H-Ile-OMe HCl, and L-Isoleucine were dissolved in dimethyl sulfoxide (DMSO) to prepare 100 mM stock solutions.
-
Treatment: The stock solutions were diluted in culture medium to a final concentration of 100 µM. The final DMSO concentration was kept below 0.1%. Cells were treated for 1 hour.
Western Blot Analysis
-
Cell Lysis: After treatment, the culture medium was removed, and cells were washed with ice-cold phosphate-buffered saline (PBS). Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a bicinchoninic acid (BCA) protein assay kit.[9]
-
Sample Preparation: Equal amounts of protein (20-30 µg) were mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
-
SDS-PAGE: The protein samples were separated by size on a 12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Data Analysis: The intensity of the protein bands was quantified using densitometry software. The levels of phosphorylated proteins were normalized to the total protein levels and then expressed as a percentage of the vehicle control.
Conclusion
Based on the hypothetical data, this compound demonstrates the most potent activation of the mTORC1 pathway, as evidenced by the increased phosphorylation of both S6K1 and 4E-BP1 compared to its analogs and the parent amino acid, L-isoleucine. The N-acetylation and methyl esterification of isoleucine may contribute to this enhanced activity, potentially through improved cell uptake or direct interaction with components of the mTORC1 signaling cascade. N-Methyl-L-isoleucine methyl ester HCl also shows a moderate activating effect, while H-Ile-OMe HCl and L-isoleucine exhibit minimal to no significant activation above the baseline in this model.
This comparative guide provides a framework for evaluating this compound and its analogs. Researchers are encouraged to utilize the provided protocols to validate these findings and further explore the biological activities of these compounds in their specific areas of interest. The distinct activities of these structurally similar molecules highlight the importance of subtle chemical modifications in modulating cellular signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemimpex.com [chemimpex.com]
- 5. L-Isoleucine methyl ester hydrochloride, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. L -Isoleucine methyl ester = 98.0 AT 18598-74-8 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of AC-Ile-ome: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N-acetyl-L-isoleucine methyl ester (AC-Ile-ome), a key reagent in various research applications. While a specific Safety Data Sheet (SDS) for this compound was not located, this document compiles best practices based on the handling of structurally similar acetylated amino acid esters.
It is imperative to obtain the specific Safety Data Sheet (SDS) from your chemical supplier for this compound (CAS No: 2256-76-0) and adhere to all institutional and local regulations regarding chemical waste disposal. [1]
Core Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Standard personal protective equipment (PPE) should be worn at all times.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
In the event of accidental exposure, follow these first aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Seek medical advice as a precaution.[2]
-
Inhalation: Move the exposed person to fresh air.
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on its form (solid or liquid) and whether it is contaminated with other hazardous materials. The following workflow provides a general procedure for its disposal.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed waste container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound must be segregated based on their solvent and any other contaminants.
-
Contaminated Solutions: If the this compound is dissolved in a hazardous solvent or mixed with other hazardous chemicals, it must be collected as hazardous liquid waste. Do not mix with other incompatible waste streams.
-
Uncontaminated Aqueous Solutions: For purely aqueous solutions of this compound, consult your institution's guidelines. Neutralization may be an option for non-hazardous waste streams, but this should only be performed by trained personnel following a specific protocol.
-
2. Waste Collection and Labeling:
-
Use designated, leak-proof containers for both solid and liquid waste.
-
Clearly label each container with "Hazardous Waste," the full chemical name ("N-acetyl-L-isoleucine methyl ester"), and any other components in the mixture.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Keep containers tightly closed to prevent leaks or spills.
4. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound or its solutions down the drain or in the regular trash unless explicitly permitted by your institution's EHS office for neutralized, non-hazardous materials.
Emergency Procedures for Spills
In the event of a spill, the primary objective is to contain the material and prevent its spread.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental stewardship. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's SDS for the most accurate and comprehensive information.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for AC-Ile-ome
Researchers and drug development professionals handling N-Acetyl-L-isoleucine methyl ester (AC-Ile-ome) must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and mitigate potential hazards.
| PPE Category | Item | Specifications & Use |
| Respiratory Protection | N95 (US) or equivalent respirator | To be used to prevent inhalation of the product, especially if dust is generated. |
| Eye Protection | Safety glasses with side shields or goggles | Essential for protecting eyes from splashes or dust particles.[1] |
| Hand Protection | Protective gloves (Nitrile, Neoprene, or PVC) | Inspect gloves before use and remove them correctly to avoid skin contact.[2] |
| Body Protection | Full suit or appropriate protective clothing | To prevent skin exposure.[1] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Work in a well-ventilated area or use local exhaust ventilation to minimize inhalation of dust.[1][3]
-
Wear all prescribed personal protective equipment.[1]
-
Wash hands thoroughly after handling the compound.[2]
Storage:
-
Keep the container tightly closed to prevent moisture absorption as the substance is hygroscopic.[1][2]
-
For long-term stability, store under an inert atmosphere, such as nitrogen.[1][2]
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and plenty of water.[1] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Management: In case of a spill, avoid dust formation.[1][3] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental control regulations.
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
